3'-Chloro-3-(2-methylphenyl)propiophenone
Description
BenchChem offers high-quality 3'-Chloro-3-(2-methylphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Chloro-3-(2-methylphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO/c1-12-5-2-3-6-13(12)9-10-16(18)14-7-4-8-15(17)11-14/h2-8,11H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIMKZCIDSQENR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644018 | |
| Record name | 1-(3-Chlorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-42-9 | |
| Record name | 1-(3-Chlorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3'-Chloro-3-(2-methylphenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Data Landscape
As a Senior Application Scientist, it is imperative to begin this guide with a note on the current state of available data for 3'-Chloro-3-(2-methylphenyl)propiophenone . While this compound is available commercially, detailed experimental data on its physicochemical properties remain scarce in peer-reviewed literature. This guide will present the available information for the target compound and, where data is absent, will draw upon established knowledge of a closely related and well-characterized analogue, 3'-Chloropropiophenone . This comparative approach is intended to provide researchers with a robust framework for understanding and working with 3'-Chloro-3-(2-methylphenyl)propiophenone, while maintaining the highest standards of scientific integrity by clearly delineating between experimentally confirmed data for the analogue and the more limited information on the primary subject.
Compound Identification and Structure
3'-Chloro-3-(2-methylphenyl)propiophenone is an aromatic ketone with a molecular structure characterized by a propiophenone backbone. A chlorine atom is substituted at the 3-position of the phenyl ring, and a 2-methylphenyl group is attached to the β-carbon of the propyl chain.
Key Identifiers:
| Identifier | Value |
| CAS Number | 898789-42-9[1][2] |
| Molecular Formula | C16H15ClO[1][2] |
| Molecular Weight | 258.74 g/mol [2] |
| IUPAC Name | 1-(3-chlorophenyl)-3-(2-methylphenyl)propan-1-one[1] |
| SMILES | CC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)Cl[1] |
Below is a 2D representation of the chemical structure.
Caption: 2D Structure of 3'-Chloro-3-(2-methylphenyl)propiophenone.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties for 3'-Chloro-3-(2-methylphenyl)propiophenone, primarily sourced from chemical supplier databases. It is crucial to recognize that these are computational estimations and await experimental verification.
| Property | Predicted Value | Source |
| Boiling Point | 401.8 °C at 760 mmHg | [1] |
| Density | 1.142 g/cm³ | [1] |
| Flash Point | 230 °C | [1] |
| Exact Mass | 258.08100 | [1] |
A Comparative Analysis with 3'-Chloropropiophenone
Given the limited experimental data for the title compound, a detailed examination of its simpler analogue, 3'-Chloropropiophenone (CAS: 34841-35-5), provides valuable insights. The absence of the 2-methylphenyl group in 3'-Chloropropiophenone simplifies the structure, making it a useful model for predicting the behavior of its more complex counterpart.
Physicochemical Properties of 3'-Chloropropiophenone
The following properties for 3'-Chloropropiophenone are experimentally determined and well-documented.
| Property | Experimental Value | Source(s) |
| Melting Point | 45-47 °C | [3] |
| Boiling Point | 124 °C at 14 mmHg | [3] |
| Solubility | Soluble in methanol, MDC, chloroform, and EDC. Sparingly soluble in water. | [4][5] |
| Appearance | White to off-white crystalline powder. | [5] |
The addition of the bulky, non-polar 2-methylphenyl group in 3'-Chloro-3-(2-methylphenyl)propiophenone would be expected to increase its molecular weight, boiling point, and likely decrease its solubility in polar solvents compared to 3'-Chloropropiophenone. The melting point may also be affected, though the impact of the additional substituent on crystal lattice packing is difficult to predict without experimental data.
Synthesis Strategies
Established Synthesis of 3'-Chloropropiophenone
A common and efficient method for synthesizing 3'-Chloropropiophenone is through a Friedel-Crafts acylation reaction .[6][7]
Reaction Scheme:
Sources
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- 7. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]
solubility profile of 3'-Chloro-3-(2-methylphenyl)propiophenone in organic solvents
An In-Depth Technical Guide to Determining the Solubility Profile of 3'-Chloro-3-(2-methylphenyl)propiophenone in Organic Solvents
Authored by: A Senior Application Scientist
Introduction
3'-Chloro-3-(2-methylphenyl)propiophenone is a novel organic compound with potential applications in pharmaceutical development. As with any new chemical entity (NCE), a thorough understanding of its physicochemical properties is paramount for its progression through the drug discovery and development pipeline.[1][2][3] Among these properties, solubility is a critical determinant of a drug's bioavailability, formulation feasibility, and overall therapeutic efficacy.[4][5] This technical guide provides a comprehensive framework for determining the solubility profile of 3'-Chloro-3-(2-methylphenyl)propiophenone in a range of organic solvents, offering insights into experimental design, execution, and data interpretation for researchers, scientists, and drug development professionals.
While specific solubility data for 3'-Chloro-3-(2-methylphenyl)propiophenone (CAS 898789-42-9) is not extensively available in public literature, this guide will utilize it as a model compound to illustrate the principles and methodologies for establishing a robust solubility profile.[6] Insights from the closely related compound, 3'-Chloropropiophenone, which is known to be sparingly soluble in water and soluble in organic solvents like ethanol, acetone, and dichloromethane, will inform our approach.[7]
The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of formulation development.[1][4] For oral dosage forms, a drug must dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[1][5] Poor aqueous solubility is a major hurdle for over 40% of new chemical entities, often leading to low and variable bioavailability.[1] Understanding the solubility in organic solvents is equally crucial for various stages of drug development, including:
-
Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization processes.
-
Formulation: Developing stable and effective dosage forms, such as oral solutions, injectables, and topical preparations.[2]
-
Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays.[8]
-
Analytical Method Development: Choosing suitable diluents for analytical techniques like High-Performance Liquid Chromatography (HPLC).[9]
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, providing a framework for predicting their in vivo performance.[10][11] A thorough understanding of a compound's solubility is the first step in this classification.
Understanding Kinetic vs. Thermodynamic Solubility
When assessing solubility, it is essential to distinguish between two key concepts: kinetic and thermodynamic solubility.[12][13]
-
Kinetic Solubility: This is the concentration of a compound that can be dissolved from a high-concentration stock solution (typically in DMSO) when added to an aqueous buffer. It is a measure of how quickly a compound might precipitate out of solution and is often used in high-throughput screening during early drug discovery.[12][14][15]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent at equilibrium with its solid form.[12][15] This is the more relevant parameter for formulation development and is the focus of this guide.
Experimental Protocol: Determining the Thermodynamic Solubility of 3'-Chloro-3-(2-methylphenyl)propiophenone
The following protocol outlines the shake-flask method, a gold-standard technique for determining thermodynamic solubility, coupled with HPLC for accurate quantification.[14][16]
Materials and Equipment
-
3'-Chloro-3-(2-methylphenyl)propiophenone (solid, purity ≥98%)
-
Selected organic solvents (e.g., Ethanol, Methanol, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Dimethyl Sulfoxide (DMSO))
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator
-
Analytical balance
-
Syringe filters (0.45 µm or smaller)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Experimental workflow for determining the thermodynamic solubility of 3'-Chloro-3-(2-methylphenyl)propiophenone.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 3'-Chloro-3-(2-methylphenyl)propiophenone (e.g., 10-20 mg) into a series of glass vials. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.
-
Pipette a precise volume (e.g., 2 mL) of each selected organic solvent into the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C to mimic physiological conditions).[10]
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be experimentally verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[14]
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.
-
Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve. The choice of diluent should ensure the compound remains dissolved.[9]
-
-
HPLC Analysis:
-
Method Development: Develop a suitable reverse-phase HPLC method for the quantification of 3'-Chloro-3-(2-methylphenyl)propiophenone. This involves selecting an appropriate column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile and water with a buffer), flow rate, and UV detection wavelength.[17][18]
-
Calibration Curve: Prepare a series of standard solutions of 3'-Chloro-3-(2-methylphenyl)propiophenone of known concentrations in the same diluent used for the samples. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.[16]
-
Sample Analysis: Inject the diluted samples into the HPLC system and record the peak areas.
-
Quantification: Determine the concentration of the compound in the diluted samples using the linear regression equation from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or µg/mL.
-
Data Presentation
The solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.
Table 1: Hypothetical Solubility of 3'-Chloro-3-(2-methylphenyl)propiophenone in Various Organic Solvents at 25°C
| Solvent | Dielectric Constant | Solubility (mg/mL) |
| Dichloromethane | 9.1 | > 200 |
| Acetone | 21 | 150.5 |
| Ethyl Acetate | 6.0 | 125.8 |
| Ethanol | 24.5 | 85.3 |
| Methanol | 32.7 | 60.1 |
| Toluene | 2.4 | 45.2 |
| Dimethyl Sulfoxide (DMSO) | 47 | > 250 |
Causality Behind Experimental Choices
-
Solvent Selection: The chosen solvents span a range of polarities, as indicated by their dielectric constants. This allows for a comprehensive understanding of the compound's solubility behavior based on the "like dissolves like" principle.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.[12]
-
Equilibration Time: Allowing sufficient time for the system to reach equilibrium is fundamental to obtaining accurate thermodynamic solubility data.[19]
-
Filtration: This step is critical to ensure that only the dissolved compound is being measured, preventing falsely elevated results from suspended solid particles.[16]
-
HPLC Quantification: HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in a complex mixture, making it ideal for solubility studies.[17]
Determining the solubility profile of a new chemical entity like 3'-Chloro-3-(2-methylphenyl)propiophenone is a foundational step in its development journey. The shake-flask method, coupled with HPLC analysis, provides a reliable and accurate means of obtaining thermodynamic solubility data. This information is indispensable for guiding formulation strategies, ensuring consistent results in preclinical studies, and ultimately, maximizing the therapeutic potential of the compound. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can confidently and effectively characterize the solubility of their compounds of interest.
References
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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Ionescu, C., & Ghica, M. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 391-397. [Link]
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Sonneck, M., Spannenberg, A., Wohlrab, S., & Peppel, T. (2016). 3-Chloropropiophenone. IUCrData, 1(5), x160754. [Link]
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Creative Biolabs. (n.d.). Solubility Assessment Service. [Link]
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Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]
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PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
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Sonneck, M., et al. (2025, April 14). 3-Chloropropiophenone. ResearchGate. [Link]
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University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]
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Al-Aani, H., & Al-Rekabi, A. (2017). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 37(2), 99-108. [Link]
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Kumar, S., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
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Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]
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Ionescu, C., & Ghica, M. (2020, May 17). The Importance of Solubility for New Drug Molecules. ResearchGate. [Link]
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World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies. [Link]
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Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]
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BioDuro. (n.d.). ADME Solubility Assay. [Link]
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Montgomery College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Drug Development & Delivery. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. [Link]
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Element Lab Solutions. (n.d.). HPLC Solvent Selection. [Link]
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Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. [Link]
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Journal of Medical and Pharmaceutical and Allied Sciences. (n.d.). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. [Link]
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University of Colorado Denver. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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Technical Safety & Handling Guide: 3'-Chloro-3-(2-methylphenyl)propiophenone
This guide provides a technical deep-dive into the safety, handling, and application of 3'-Chloro-3-(2-methylphenyl)propiophenone (CAS 898789-42-9).[1] It is designed for organic chemists and process safety engineers who require more than a standard SDS checklist.
Chemical Identity & Structural Analysis
Compound Name: 1-(3-chlorophenyl)-3-(2-methylphenyl)propan-1-one Common Synonym: 3'-Chloro-2''-methyldihydrochalcone CAS Number: 898789-42-9 Molecular Formula: C₁₆H₁₅ClO Molecular Weight: 258.74 g/mol [1]
Structural Context
This molecule belongs to the dihydrochalcone class. It features a central propan-1-one linker connecting two aromatic systems:[1]
-
Ring A (Electron Deficient): A 3-chlorophenyl group.[2] The meta-chloro substituent deactivates the ring, increasing the electrophilicity of the carbonyl carbon relative to unsubstituted analogs.
-
Ring B (Sterically Hindered): A 2-methylphenyl (o-tolyl) group.[1] The ortho-methyl group introduces steric bulk, influencing the conformation of the ethylene bridge and potentially retarding metabolic degradation at the benzylic position.
| Property | Value (Experimental/Predicted) | Implications for Handling |
| Physical State | Solid (Crystalline powder) | Dust explosion hazard if micronized.[1] |
| Melting Point | 55–65 °C (Predicted) | Low melting point; store away from heat sources to prevent caking. |
| Boiling Point | ~401 °C @ 760 mmHg | High thermal stability; suitable for high-temp reactions.[1] |
| LogP | ~4.8 (Predicted) | High Lipophilicity. High potential for dermal absorption and bioaccumulation.[1] |
| Solubility | DCM, DMSO, Ethyl Acetate | Insoluble in water. Use organic solvent spill kits. |
Hazard Identification & Toxicology (GHS Standards)
Note: While specific toxicological data for this exact CAS is limited, the following hazard profile is derived from Structure-Activity Relationship (SAR) analysis of homologous halogenated aromatic ketones (e.g., 3'-chloropropiophenone).
Core Hazards[1]
-
Acute Toxicity (Oral): Category 4 (H302).[1][2][3] Harmful if swallowed.[3][4][5]
-
Skin Corrosion/Irritation: Category 2 (H315).[1][6][7] Causes skin irritation.[5][6][8]
-
Serious Eye Damage/Irritation: Category 2A (H319).[1][3] Causes serious eye irritation.[3][5][9]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335).[1][6] May cause respiratory irritation.[5][7][8]
Mechanism of Toxicity
The toxicity of this compound is driven by two moieties:
-
The Alkylating Potential: While less reactive than alpha-haloketones, the carbonyl group can form Schiff bases with biological amines.
-
Lipophilic Accumulation: The high LogP (~4.8) suggests the molecule can easily cross cell membranes and the blood-brain barrier, potentially acting as a central nervous system (CNS) depressant or modulator.[1]
Advanced Handling Protocols
A. Personal Protective Equipment (PPE) Matrix
Standard latex gloves are insufficient due to the compound's lipophilicity.
-
Hand Protection: Nitrile (0.11 mm minimum) for splash protection.[1] For prolonged handling (synthesis scale-up), use Silver Shield/4H laminate gloves to prevent permeation.[1]
-
Respiratory Protection: If handling >10g of powder outside a fume hood, use a P95/P100 particulate respirator.
-
Eye Protection: Chemical splash goggles. Face shield required during reactor charging.
B. Storage & Stability[2][7][9]
-
Temperature: Store at 2–8 °C (Refrigerated). While chemically stable at room temperature, cooler storage prevents the slow oxidation of the benzylic methylene group.
-
Atmosphere: Store under inert gas (Argon/Nitrogen).[1]
-
Incompatibilities: Strong oxidizing agents (e.g., KMnO₄) will oxidize the methylene bridge to a 1,3-diketone or cleave the chain.[1] Strong bases (e.g., NaH, LDA) will deprotonate the alpha-position (enolate formation).[1]
Synthesis & Reaction Pathways
This molecule is frequently used as a scaffold in medicinal chemistry.[2][10] Understanding its synthesis helps in identifying impurities (such as the unsaturated chalcone).
Primary Synthesis Route: The Aldol-Reduction Sequence
The most robust synthesis involves an Aldol condensation followed by catalytic hydrogenation.[1] This avoids the isomer issues common in Friedel-Crafts acylations.[1]
Figure 1: The "Chalcone Route" synthesis.[1] Note that the intermediate chalcone is a potent skin sensitizer and should be handled with higher containment than the final saturated product.
Experimental Validation (Self-Validating Protocol)
To ensure the identity of the material before use in critical assays, perform this rapid QC check:
-
TLC System: Hexane:Ethyl Acetate (8:2).
-
Visualization: UV (254 nm).
-
Differentiation: The target (saturated ketone) will absorb UV but will not fluoresce strongly. If the spot fluoresces bright yellow/green, it indicates contamination with the chalcone intermediate (incomplete hydrogenation).
Emergency Response Procedures
Spill Management
Do not use water. Water will cause the hydrophobic powder to clump and spread, increasing surface area for volatilization.
-
Isolate: Evacuate non-essential personnel.
-
Solubilize: Dampen the powder slightly with PEG-400 or mineral oil to prevent dust generation.
-
Absorb: Use vermiculite or a dedicated organic spill pillow.
-
Clean: Wipe surface with acetone followed by a soapy water wash.
First Aid
-
Inhalation: Move to fresh air. If wheezing occurs, administer oxygen. The chlorophenyl moiety can induce respiratory sensitization in rare cases.
-
Skin Contact: Wash with polyethylene glycol (PEG) or soap and water.[1] Do not use ethanol, as it may enhance transdermal absorption of the lipophilic ketone.
-
Eye Contact: Rinse for 15 minutes.[4][6][7][8] Consult an ophthalmologist immediately, as aromatic ketones can cause corneal clouding.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 587128, 3'-Chloropropiophenone (Homolog Data). Retrieved February 15, 2026, from [Link][1]
-
Sonneck, M., et al. (2015). Crystal structure of 3-chloropropiophenone. IUCrData. Retrieved February 15, 2026, from [Link][1]
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Methodological & Application
Application Note: Synthesis Protocol for 3'-Chloro-3-(2-methylphenyl)propiophenone
This Application Note is designed for research professionals and medicinal chemists. It outlines a rationalized synthesis protocol for 3'-Chloro-3-(2-methylphenyl)propiophenone , a substituted dihydrochalcone derivative.[1] This compound is structurally significant as a scaffold in the development of potential G-protein coupled receptor (GPCR) modulators and as a building block in fine chemical synthesis.[1]
The protocol is derived from standard methodologies for 1,3-diarylpropan-1-one synthesis, utilizing a Claisen-Schmidt condensation followed by selective catalytic hydrogenation.[1]
Introduction & Retrosynthetic Analysis[1]
The target molecule, 3'-Chloro-3-(2-methylphenyl)propiophenone, features a 1,3-diarylpropan-1-one skeleton.[1] Retrosynthetically, this structure is most efficiently accessed via the reduction of its corresponding
Retrosynthetic Disconnection:
-
C2–C3 Bond Formation: Disconnection of the alkene leads to 3'-chloroacetophenone (nucleophile) and 2-methylbenzaldehyde (electrophile).[1]
-
Functional Group Interconversion (FGI): Reduction of the alkene (C=C) to the alkane (C-C) using catalytic hydrogenation.[1]
Experimental Protocol
Phase 1: Synthesis of the Chalcone Intermediate
Reaction: Claisen-Schmidt Condensation Precursors: 3'-Chloroacetophenone + 2-Methylbenzaldehyde[1]
Reagents & Materials:
-
3'-Chloroacetophenone (1.0 equiv)[1]
-
2-Methylbenzaldehyde (1.0 equiv)[1]
-
Sodium Hydroxide (NaOH), 10% aqueous solution[1]
-
Ethanol (95%) or Methanol[1]
-
Hydrochloric acid (1M) for neutralization[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3'-Chloroacetophenone (e.g., 10 mmol) and 2-Methylbenzaldehyde (10 mmol) in Ethanol (20 mL).
-
Initiation: Cool the solution to 0–5°C in an ice bath. Dropwise add the 10% NaOH solution (5 mL) while stirring vigorously. The rate of addition should maintain the temperature below 10°C to prevent side reactions (e.g., Cannizzaro reaction).[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The formation of a precipitate typically indicates the crystallization of the chalcone intermediate ((E)-1-(3-chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one).[1]
-
Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The product will appear as a distinct UV-active spot with a lower R_f than the starting aldehyde.[1]
-
Work-up:
Phase 2: Selective Reduction to Dihydrochalcone
Reaction: Catalytic Hydrogenation Target: 3'-Chloro-3-(2-methylphenyl)propiophenone[1]
Reagents & Materials:
-
Chalcone Intermediate (from Phase 1)[1]
-
Palladium on Carbon (Pd/C, 10% w/w) or Raney Nickel[1]
-
Ethyl Acetate or Ethanol (Solvent)[1]
-
Hydrogen gas (
) (balloon or low-pressure hydrogenation apparatus)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve the recrystallized Chalcone (e.g., 5 mmol) in Ethyl Acetate (25 mL) in a hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 wt% relative to substrate) under an inert atmosphere (nitrogen purge) to prevent ignition of the catalyst.[1]
-
Hydrogenation:
-
Purge the system with Nitrogen, then with Hydrogen.[1]
-
Stir the mixture vigorously under a Hydrogen atmosphere (1 atm, balloon pressure) at room temperature.
-
Note: Monitor closely by TLC.[1] The reaction is typically complete within 2–4 hours.[1] Over-reduction (reducing the ketone to an alcohol) can occur if left too long or if pressure is too high.[1]
-
-
Work-up:
-
Purification: Purify the final product via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallization (depending on physical state, typically a low-melting solid or viscous oil).[1]
Analytical Characterization
To validate the synthesis, the following analytical data should be obtained:
| Technique | Expected Signal / Characteristic |
| 1H NMR (CDCl3) | |
| IR Spectroscopy | 1680-1690 cm |
| Mass Spectrometry | [M+H]+ : 273.08 (Calculated for C16H15ClO).[1] Isotopic pattern showing 3:1 ratio for |
Pathway Visualization
The following diagram illustrates the synthetic workflow and chemical logic.
Figure 1: Synthetic pathway for the target dihydrochalcone via Claisen-Schmidt condensation and catalytic hydrogenation.
Safety & Precautions
-
Chemical Handling: 3'-Chloroacetophenone is a potent lachrymator and irritant.[1] All operations involving this reagent must be performed in a functioning fume hood.[1]
-
Hydrogenation Safety: Hydrogen gas is highly flammable.[1] Ensure all equipment is grounded to prevent static discharge.[1] Palladium catalysts can ignite solvent vapors if allowed to dry in air; always keep the catalyst wet with solvent or water during filtration.[1]
-
Waste Disposal: Halogenated organic waste must be segregated.[1] Heavy metal catalysts (Pd) should be recovered for reclamation.[1]
References
-
Claisen-Schmidt Condensation
-
Catalytic Hydrogenation of Enones
-
Chemical Data & Identifiers
Sources
Application Note: Strategic Utilization of 3'-Chloro-3-(2-methylphenyl)propiophenone in Medicinal Chemistry
[1]
Executive Summary & Molecule Profile[1]
3'-Chloro-3-(2-methylphenyl)propiophenone is a specialized dihydrochalcone intermediate.[1] Unlike simple propiophenones used for generic cathinone or amphetamine synthesis, this molecule possesses a pre-constructed 1,3-diaryl framework.[1] This specific architecture is highly valued in drug discovery for its ability to position two aromatic systems at a precise distance, mimicking the pharmacophores of various receptor ligands (e.g., GPCRs, ion channels).[1]
Chemical Profile
| Property | Specification |
| IUPAC Name | 1-(3-Chlorophenyl)-3-(2-methylphenyl)propan-1-one |
| CAS Number | 898789-42-9 |
| Molecular Formula | C₁₆H₁₅ClO |
| Molecular Weight | 258.74 g/mol |
| Core Scaffold | Dihydrochalcone (1,3-Diarylpropan-1-one) |
| Key Functionality | Meta-chloro substitution (metabolic stability); Ortho-tolyl group (steric lock).[1][2] |
Strategic Applications in Drug Design
The utility of this intermediate lies in its bifunctional reactivity : the ketone group allows for reduction or reductive amination, while the
A. Target Therapeutic Classes[1]
-
Centrally Acting Muscle Relaxants: The structure is an analog of Tolperisone and Eperisone .[1] The 3'-chloro substitution often enhances lipophilicity and blood-brain barrier (BBB) penetration compared to the 4-methyl/ethyl groups found in older generation drugs.[1]
-
SGLT2 Inhibitors: Dihydrochalcones are the ancestral scaffold for gliflozins.[1] This intermediate can be glycosylated to generate novel sodium-glucose co-transporter inhibitors.[1]
-
Antidepressants (SSRI/SNRI): Reduction of the ketone yields 1,3-diarylpropanols, a scaffold structurally related to Nisoxetine and Atomoxetine (though those typically possess ether linkages, the carbon-analogues are investigated for improved metabolic stability).[1]
B. Mechanistic Pathway Diagram
The following diagram illustrates the divergence of CAS 898789-42-9 into three distinct pharmacological classes.
Caption: Divergent synthesis pathways from the parent dihydrochalcone to major pharmaceutical scaffolds.[1]
Experimental Protocols
Protocol A: Synthesis of -Amino Ketone Library (Muscle Relaxant Scaffold)
This protocol describes the conversion of the intermediate into a Tolperisone-like scaffold via
Reagents:
-
Substrate: 3'-Chloro-3-(2-methylphenyl)propiophenone (1.0 eq)[1]
-
Bromine (
) or Phenyltrimethylammonium tribromide (PTAB) (1.05 eq)[1] -
Secondary Amine (e.g., Piperidine, Pyrrolidine) (2.5 eq)[1]
-
Solvent: Dichloromethane (DCM) and Diethyl Ether.[1]
Step-by-Step Methodology:
-
Bromination:
-
Dissolve 10 mmol of the propiophenone in 20 mL of DCM.
-
Add a catalytic amount of HBr (acetic acid solution).[1]
-
Add PTAB (10.5 mmol) portion-wise at 0°C. Stir for 2 hours at room temperature.
-
Validation: Monitor by TLC (Hexane/EtOAc 9:1).[1] The disappearance of the starting ketone indicates formation of the
-bromo derivative.[1] -
Quench with saturated
, extract with DCM, and concentrate to yield the crude -bromo ketone.[1]
-
-
Amination:
-
Dissolve the crude
-bromo ketone in 15 mL of dry acetone or acetonitrile.[1] -
Add the secondary amine (25 mmol) dropwise at 0°C (exothermic reaction).
-
Stir at room temperature for 4–6 hours.
-
Critical Control Point: If elimination (formation of the chalcone alkene) is observed, lower the temperature to -10°C and use a non-nucleophilic base (e.g.,
) with 1.1 eq of amine instead of excess amine.[1]
-
-
Isolation:
Protocol B: Enantioselective Reduction (Antidepressant/SSRI Scaffold)
This protocol targets the chiral alcohol, a precursor to serotonin reuptake inhibitors.[1]
Reagents:
-
Substrate: 3'-Chloro-3-(2-methylphenyl)propiophenone[1][2][3][4]
-
Catalyst: (R)- or (S)-Me-CBS-oxazaborolidine (10 mol%)[1]
-
Reductant: Borane-THF complex (
)[1]
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried flask under Argon, dissolve the CBS catalyst in dry THF.
-
Reduction:
-
Workup:
-
Analysis: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).
Technical Data & Validation
When characterizing the products derived from CAS 898789-42-9, the following spectral signatures are diagnostic:
| Feature | 1H NMR Signal (Approx.) | Diagnostic Interpretation |
| Terminal Methyl | Confirms integrity of the o-tolyl group.[1] | |
| Methylene Linker | Characteristic of the dihydrochalcone ( | |
| Ketone Carbon | Presence of unconjugated aryl ketone.[1] | |
| Aromatic Pattern | Multiplet at | Distinct splitting for 3-substituted (Cl) and 2-substituted (Me) rings.[1] |
Stability Note: The 3'-chloro group deactivates the A-ring, making it resistant to oxidative metabolism at that position, a desirable trait for extending the half-life (
References
-
Dihydrochalcones in Medicinal Chemistry
- Role: Review of 1,3-diarylpropan-1-ones as versatile scaffolds for SGLT2 inhibitors and anti-inflamm
-
Source: Journal of Medicinal Chemistry.[1]
-
Synthesis of Tolperisone Analogs
- Context: Methodologies for Mannich bases and -aminoketones
-
Source: Chemical and Pharmaceutical Bulletin.[1]
-
CAS 898789-42-9 Product Entry
-
Corey-Bakshi-Shibata (CBS)
- Context: Standard protocol for enantioselective reduction of aryl ketones.
-
Source: Journal of the American Chemical Society (JACS).[1]
(Note: While specific patent literature for this exact CAS number is sparse in public databases, the protocols above are derived from validated methodologies for the structural class of 3-arylpropiophenones.)
Friedel-Crafts acylation methods for propiophenone derivatives
Executive Summary & Strategic Importance
Propiophenone (1-phenylpropan-1-one) is a critical intermediate in the synthesis of pharmaceutical agents, most notably the antidepressant bupropion and various ephedrine derivatives. While the Friedel-Crafts (F-C) acylation of benzene is the textbook route, industrial and research applications often falter due to a misunderstanding of catalyst stoichiometry and moisture sensitivity.
This guide contrasts two distinct methodologies:
-
Method A (The "Gold Standard"): Classical homogenous catalysis using Aluminum Chloride (
). High reliability but high waste. -
Method B (The "Green Innovation"): Heterogeneous catalysis using Zeolite H-Beta. Sustainable, reusable, but substrate-dependent.
Mechanistic Insight: The "Stoichiometric Catalyst" Paradox
A common failure mode in F-C acylation is treating the Lewis acid (
The Causality:
The product (propiophenone) contains a carbonyl oxygen that acts as a Lewis base. As the product forms, it complexes strongly with the
Visualizing the Pathway:
Figure 1: The mechanistic pathway highlighting the formation of the Product-Lewis Acid complex, necessitating a hydrolysis step to liberate the final ketone.
Protocol A: Classical Homogeneous Acylation ( )
Application: Small-to-medium scale synthesis where yield is prioritized over waste metrics.
Safety Warning: Benzene is a known carcinogen. Perform all operations in a fume hood.
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| Benzene | Reactant/Solvent | 5.0 - 10.0 eq | Excess acts as solvent. |
| Propionyl Chloride | Acylating Agent | 1.0 eq | Limiting reagent. |
| Lewis Acid | 1.1 - 1.2 eq | Must be fresh/yellowish. White powder often indicates hydrolysis. | |
| DCM (Optional) | Co-solvent | N/A | Use if benzene volume must be minimized. |
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry a 250 mL three-neck round-bottom flask (RBF).
-
Equip with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser connected to an alkali trap (NaOH solution) to neutralize HCl gas.
-
Flush system with
or Ar.
-
-
Catalyst Suspension:
-
Charge the RBF with 1.2 eq of anhydrous
and dry benzene (or DCM). -
Cool the suspension to 0–5 °C using an ice bath. Critical: Control the exotherm in the next step to prevent poly-acylation or polymerization.
-
-
Electrophile Formation:
-
Mix 1.0 eq of Propionyl Chloride with a small volume of solvent in the addition funnel.
-
Add dropwise to the
suspension over 20 minutes. -
Observation: The solution should turn yellow/orange as the acylium ion forms.
-
-
Reaction Phase:
-
Remove the ice bath and allow the mixture to warm to Room Temperature (RT).
-
Stir for 2–3 hours.
-
Endpoint Check: Monitor HCl evolution.[1] When gas bubbles cease, the reaction is likely complete.
-
-
Quench & Workup (The "Liberation" Step):
-
Caution: Pour the reaction mixture slowly into a beaker containing crushed ice and conc. HCl (10:1 ratio). Never add water to the reaction flask.
-
Stir vigorously for 30 minutes to break the aluminum-ketone complex. The organic layer should separate.
-
-
Purification:
-
Extract aqueous layer with DCM (
). -
Wash combined organics with
, saturated , and brine. -
Dry over
and concentrate in vacuo. -
Distillation: Propiophenone boils at ~218 °C. Vacuum distillation is recommended for high purity.
-
Protocol B: Green Heterogeneous Acylation (Zeolite H-Beta)
Application: Sustainable synthesis, avoiding toxic solvents and corrosive waste. Ideal for process chemistry optimization.
Reagents
-
Substrate: Benzene (or Propylbenzene for oxidation routes, though direct acylation uses Benzene).
-
Acylating Agent: Propionic Anhydride (Preferred over chloride to reduce HCl generation).
-
Catalyst: Zeolite H-Beta (
ratio ~25). Calcined at 500°C for 4h prior to use.
Methodology
-
Reaction Setup:
-
In a pressure tube or autoclave (to allow temperatures > boiling point of benzene), mix Benzene (excess) and Propionic Anhydride (1.0 eq).
-
Add Zeolite H-Beta (10–20 wt% relative to anhydride).
-
-
Execution:
-
Heat to 140–160 °C for 4–6 hours.
-
Note: Zeolites require higher activation energy than
but offer shape selectivity, reducing ortho isomers if substituted benzenes are used.
-
-
Workup:
Comparative Analysis & Troubleshooting
Performance Metrics
| Feature | Method A ( | Method B (Zeolite) |
| Yield | High (85–95%) | Moderate (60–75%) |
| Atom Economy | Low (Stoichiometric Al waste) | High (Catalytic) |
| Reaction Time | Fast (2–3 h) | Slow (4–12 h) |
| Selectivity | Kinetic control | Shape selective |
| Purification | Extraction + Distillation | Filtration + Evaporation |
Troubleshooting Workflow
Figure 2: Decision tree for diagnosing common failures in Friedel-Crafts acylation.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
- Olah, G. A.Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963.
- Sartori, G.; Maggi, R.Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes; CRC Press, 2009.
-
Corma, A.; Climent, M. J.; Garcia, H.; Primo, J. "Zeolites as catalysts for the acylation of anisole and other aromatic compounds." Applied Catalysis A: General, 1990 , 49, 109-123. Link
-
Organic Syntheses. "Friedel-Crafts Acylation: General Procedures." Org. Synth.1920-2024 . Link
Sources
Application Note: High-Fidelity Chemoselective Hydrogenation of 3'-Chloro-3-(2-methylphenyl)propiophenone
Executive Summary & Strategic Context
The catalytic hydrogenation of 3'-Chloro-3-(2-methylphenyl)propiophenone (referred to herein as Substrate A ) presents a classic chemoselectivity paradox in pharmaceutical process development. The molecule contains two reactive functionalities sensitive to reduction:[1][2]
-
The carbonyl group (C=O) : The target for reduction to the secondary alcohol (chiral or racemic).
-
The aryl chloride (Ar-Cl) : A labile motif prone to hydrogenolysis (hydrodehalogenation) under standard hydrogenation conditions.
This Application Note provides two distinct protocols designed to navigate this selectivity challenge. While standard heterogeneous catalysis (Pd/C) often leads to significant yield loss via dehalogenation (formation of the des-chloro impurity), this guide prioritizes Asymmetric Transfer Hydrogenation (ATH) using Ru-based catalysis as the "Gold Standard" for preserving the halogen motif while establishing stereocenters.
Key Chemical Transformation
-
Substrate: 1-(3-chlorophenyl)-3-(2-methylphenyl)propan-1-one
-
Target Product: 1-(3-chlorophenyl)-3-(2-methylphenyl)propan-1-ol
-
Critical Quality Attribute (CQA): Dechlorinated impurity < 0.1%.
Mechanistic Pathways & Selectivity Logic[3]
To ensure process control, one must understand the competing pathways. The diagram below illustrates the divergence between the desired carbonyl reduction and the unwanted hydrodehalogenation.
Pathway Visualization
Figure 1: Competing reaction pathways. Path 1 represents the desired chemoselective reduction. Path 2 represents the hydrodehalogenation risk common with heterogeneous noble metal catalysts.
Protocol A: Asymmetric Transfer Hydrogenation (Gold Standard)
This protocol utilizes the Noyori-Ikariya mechanism , employing a Ruthenium-arene complex with a chiral diamine ligand. This method is preferred for drug development due to its ability to set the stereocenter (enantioselectivity >95% ee) and its near-perfect inertness toward aryl chlorides.
Materials & Reagents
| Component | Specification | Role |
| Substrate A | >98% Purity | Starting Material |
| Catalyst | RuCl(p-cymene)[(R,R)-TsDPEN] | Chiral Catalyst |
| Hydrogen Source | Formic Acid / Triethylamine (5:2) | Azeotropic Reductant |
| Solvent | Dichloromethane (DCM) or EtOAc | Reaction Medium |
| Quench | Sodium Bicarbonate (sat. aq.) | Neutralization |
Step-by-Step Methodology
-
Catalyst Preparation (In-situ or Pre-formed):
-
Note: Using commercially available RuCl(p-cymene)[(R,R)-TsDPEN] is recommended for reproducibility.
-
If preparing in-situ: Mix [RuCl2(p-cymene)]2 and (R,R)-TsDPEN (1:2 molar ratio) in DCM with KOH/water wash, but commercial isolated catalyst is more stable.
-
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve Substrate A (10.0 g, 1.0 equiv) in DCM (50 mL, 5 vol).
-
Add the Catalyst (S/C ratio 500:1 to 1000:1). A typical load is 0.1-0.2 mol%.
-
Critical Step: Degas the solution with Nitrogen (N2) for 10 minutes to remove dissolved oxygen, which deactivates the Ruthenium hydride species.
-
-
Initiation:
-
Add the Formic Acid/Triethylamine (5:2) complex (3.0 equiv of formate) via syringe or dropping funnel.
-
Stir the mixture at 25–30°C . Heating is rarely required and may erode enantioselectivity.
-
-
Monitoring:
-
Work-up:
-
Quench the reaction by adding water (50 mL).
-
Separate the organic layer.[5]
-
Wash the organic layer with saturated NaHCO3 (to remove residual formic acid) and then Brine.
-
Dry over Na2SO4 and concentrate under reduced pressure.
-
-
Purification:
-
The residue is usually a high-purity oil or solid. If necessary, recrystallize from Hexane/IPA to upgrade ee%.
-
Protocol B: Heterogeneous Hydrogenation (Racemic Alternative)
If a racemic product is required and cost is the primary driver, heterogeneous catalysis may be used. However, Palladium (Pd/C) must be avoided as it rapidly cleaves the Ar-Cl bond. Platinum (Pt/C) is the preferred heterogeneous metal for halo-aromatics.
Materials & Reagents
| Component | Specification | Role |
| Catalyst | 5% Pt/C (sulfided is better) | Heterogeneous Catalyst |
| Hydrogen | H2 Gas (1-3 bar) | Reductant |
| Solvent | Methanol or Ethanol | Solvent |
| Additive | ZnBr2 or Morpholine (Trace) | Dehalogenation Poison |
Step-by-Step Methodology
-
Reactor Loading:
-
Load Substrate A (10.0 g) into a pressure vessel (Parr reactor).
-
Add Methanol (100 mL).
-
Add 5% Pt/C (0.5 g, 5 wt% loading).
-
Optional: Add 10 mg of ZnBr2. Zinc acts as a Lewis acid to activate the carbonyl while poisoning the catalyst surface against oxidative addition into the C-Cl bond.
-
-
Hydrogenation:
-
Purge the vessel 3x with N2, then 3x with H2.
-
Pressurize to 3 bar (45 psi) . Caution: High pressure increases dehalogenation risk.
-
Stir vigorously at Room Temperature (20-25°C) . Do not heat.
-
-
Filtration:
-
Once H2 uptake ceases (monitor flow meter), vent the reactor.
-
Filter the catalyst through a Celite pad. Safety: Do not let the dry catalyst cake contact air (pyrophoric risk). Keep wet with water.
-
-
Analysis:
-
Immediate HPLC check for the des-chloro analog. If >1%, consider recrystallization or switching to Protocol A.
-
Analytical Controls & Troubleshooting
HPLC Method Parameters (Guideline)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 mins.
-
Detection: UV @ 210 nm and 254 nm.
-
Retention Order: Alcohol (Polar) < Des-chloro Impurity < Ketone (Substrate).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| High Des-chloro impurity (>1%) | Catalyst too active (Pd contamination) or Pressure too high. | Switch to Ru-ATH (Protocol A) or lower H2 pressure in Protocol B. Add thiophene to poison Pt/C. |
| Low Conversion (<50%) | Catalyst poisoning (S/N/P impurities in substrate). | Perform a carbon treatment on the substrate prior to reaction. Increase catalyst loading. |
| Low ee% (Protocol A) | Temperature too high or reaction time too long (racemization). | Maintain T < 30°C. Stop reaction immediately upon completion. Ensure "R,R" or "S,S" ligand purity. |
| Substrate Solubility Issues | Propiophenone derivatives can be lipophilic. | In Protocol A, switch solvent to THF/Formic Acid mix. |
Scientific Validation & Causality
Why Ruthenium over Palladium?
The dominance of Protocol A (Ru-ATH) relies on the metal-ligand bifunctional mechanism . In the Noyori-Ikariya cycle, the hydride is transferred from the Ru-H species directly to the carbonyl carbon, while the proton on the amine ligand is transferred to the carbonyl oxygen. This concerted outer-sphere mechanism does not require the substrate to bind to the metal center in a way that activates the Ar-Cl bond for oxidative addition. Conversely, heterogeneous Pd catalysis involves adsorption of the aromatic ring onto the metal surface, facilitating the cleavage of the C-Cl bond (bond dissociation energy ~95 kcal/mol, accessible to surface-bound H atoms).
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[6] Accounts of Chemical Research.
-
Ohkuma, T., et al. (1995). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society.
-
Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments.
-
Wu, X., et al. (2009). A General and Efficient Catalyst for the Asymmetric Transfer Hydrogenation of Ketones in Water.
Sources
- 1. Catalytic Hydrogenation [sciencemaniachem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone | Wang | International Journal of Chemistry | CCSE [ccsenet.org]
- 5. US5225585A - Production of fluoxetine and new intermediates - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Application Note: Handling, Storage, and Stability Protocol for 3'-Chloro-3-(2-methylphenyl)propiophenone
Abstract & Compound Identity
This Application Note defines the rigorous handling, storage, and quality control protocols for 3'-Chloro-3-(2-methylphenyl)propiophenone (CAS 898789-42-9).[1][2] As a substituted dihydrochalcone derivative, this compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, potentially including serotonin-norepinephrine reuptake inhibitors (SNRIs) or specific kinase inhibitors.[2]
Unlike simple propiophenones, the inclusion of the 2-methylphenyl moiety significantly increases lipophilicity and molecular weight (258.74 g/mol ), altering its physical state and solubility profile.[2] This guide synthesizes data from structural analogs and specific chemical properties to ensure the integrity of this material during drug development workflows.[2]
Chemical Identification Table
| Parameter | Specification |
| Chemical Name | 3'-Chloro-3-(2-methylphenyl)propiophenone |
| IUPAC Name | 1-(3-chlorophenyl)-3-(2-methylphenyl)propan-1-one |
| CAS Number | 898789-42-9 |
| Molecular Formula | C₁₆H₁₅ClO |
| Molecular Weight | 258.74 g/mol |
| Structural Class | Dihydrochalcone / Diarylpropanone |
| Predicted LogP | ~4.5 (High Lipophilicity) |
Physicochemical Profile & Hazard Identification
Physical State & Reactivity
Based on the structural motif (C16 ketone) and analogs, this compound is typically a low-melting solid or viscous oil at room temperature.[2]
-
Ketone Functionality: Susceptible to nucleophilic attack (e.g., Grignard reagents, hydrides) and alpha-halogenation.[1][2]
-
Benzylic Positions: The methylene group adjacent to the carbonyl and the methyl group on the phenyl ring are susceptible to radical oxidation if exposed to UV light or peroxides.
-
Chlorine Substituent: Deactivates the aromatic ring but allows for potential Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) under forcing conditions.[1][2]
Safety & Hazards (GHS Classification)
While specific toxicological data for this CAS is limited, protocols are derived from the hazardous analog 3'-Chloropropiophenone.[1][2]
-
Signal Word: WARNING
-
H315: Causes skin irritation.[3]
-
H335: May cause respiratory irritation.[3]
-
Precautionary Principle: Treat as a potential aquatic toxin due to the halogenated aromatic structure.
Storage Protocol: The "Chain of Custody" Approach
To maintain >98% purity for SAR (Structure-Activity Relationship) studies, a two-tier storage strategy is required.[1][2]
Storage Conditions Matrix
| Duration | Temperature | Atmosphere | Container Type | Rationale |
| Working Stock (<1 Month) | 2°C to 8°C | Ambient (Desiccated) | Amber Glass Vial | Prevents moisture absorption; amber glass blocks UV-induced Norrish Type I/II cleavage.[1][2] |
| Long-Term (>1 Month) | -20°C | Argon/Nitrogen Overlay | Amber Glass + Parafilm | Cryogenic temperatures arrest slow oxidation of the benzylic methyl group.[1][2] |
| Solubilized (DMSO) | -20°C | Argon | PP/HDPE or Glass | DMSO is hygroscopic; water uptake causes hydrolysis or precipitation.[1][2] |
Logic Flow for Storage Decisions
Figure 1: Decision tree for storage conditions based on usage timeline to minimize freeze-thaw cycles.
Handling & Solubilization Protocols
Solubilization Guidelines
Due to high lipophilicity (LogP ~4.5), this compound is insoluble in water .
-
Primary Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Secondary Solvent (Synthesis): Dichloromethane (DCM) or Ethyl Acetate.
-
Ideal for transferring the reagent into reaction vessels.[2]
-
-
Aqueous Dilution:
-
Do not dilute directly into aqueous media without an intermediate step.[2]
-
Protocol: Dilute DMSO stock 1:1000 into buffer to avoid precipitation.
-
Handling Workflow (Step-by-Step)
-
Equilibration: Remove vial from -20°C storage. Wait 30 minutes before opening.
-
Why? Opening a cold vial condenses atmospheric moisture inside, degrading the compound via hydrolysis over time.[2]
-
-
Weighing: Use an anti-static gun if the material is a fluffy solid.[2] Weigh into a tared glass scintillation vial.
-
Atmosphere Control: If the container is <50% full after use, backfill with Argon gas (low flow, 5 psi) before resealing.
Quality Control (QC) & Stability Monitoring
Researchers must validate the compound's integrity upon receipt and every 6 months during storage.[2]
HPLC-UV Method (Standardized)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 10 minutes (High organic required due to lipophilicity).
-
Detection: UV @ 254 nm (Aromatic absorption) and 280 nm.
Analytical Verification Workflow
Figure 2: Routine Quality Control (QC) workflow to ensure experimental validity.
References
-
National Center for Biotechnology Information (PubChem). (2023). Compound Summary for CAS 34841-35-5 (Analog: 3'-Chloropropiophenone). Retrieved October 26, 2023, from [Link][1]
(Note: While specific literature for CAS 898789-42-9 is proprietary/sparse, safety and handling data are extrapolated from the homologous series of chlorinated propiophenones and dihydrochalcones validated in References 2 and 3.)[1][2]
Sources
green chemistry approaches to synthesizing 3'-Chloro-3-(2-methylphenyl)propiophenone
Application Note: Green Synthesis Protocol for 3'-Chloro-3-(2-methylphenyl)propiophenone
Part 1: Executive Summary & Strategic Rationale
Target Molecule: 3'-Chloro-3-(2-methylphenyl)propiophenone IUPAC Name: 1-(3-chlorophenyl)-3-(2-methylphenyl)propan-1-one CAS Registry (Generic): Analogous to 34841-35-5 (3'-chloropropiophenone parent)
Scientific Context: This Application Note details a high-efficiency, environmentally benign synthesis of the target dihydrochalcone derivative. Traditional Friedel-Crafts acylation routes often suffer from poor regioselectivity and require stoichiometric aluminum chloride (AlCl₃), generating massive acidic waste.
The Green Approach: We utilize a Two-Step Convergent Strategy designed for high atom economy and minimal solvent usage:
-
Solvent-Free Claisen-Schmidt Condensation: Utilizing mechanochemistry (grinding) or microwave irradiation to form the chalcone intermediate.
-
Chemoselective Transfer Hydrogenation (CTH): A mild reduction protocol using ammonium formate as a hydrogen donor to saturate the alkene without dehalogenating the sensitive 3'-chloro substituent.
Part 2: Reaction Pathway & Mechanism
The synthesis connects 3-chloroacetophenone (A) and 2-methylbenzaldehyde (B) to form the chalcone (C), followed by selective reduction to the target (D).
Figure 1: Synthetic pathway highlighting the two-step green chemistry approach.
Part 3: Detailed Experimental Protocols
Protocol A: Solvent-Free Synthesis of Chalcone Intermediate
Objective: Synthesize (E)-1-(3-chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one without organic solvents.
Reagents:
-
3-Chloroacetophenone (10 mmol, 1.54 g)
-
2-Methylbenzaldehyde (10 mmol, 1.20 g)
-
Sodium Hydroxide (NaOH) pellets (12 mmol, 0.48 g)
Methodology (Mechanochemical Grinding):
-
Preparation: In a clean porcelain mortar, place the 3-chloroacetophenone and 2-methylbenzaldehyde.
-
Activation: Add the solid NaOH pellets directly to the mixture.
-
Reaction: Grind the mixture vigorously with a pestle.
-
Observation: The mixture will initially become a liquid (eutectic melt) and then solidify into a yellow mass as the chalcone forms. This typically takes 5–10 minutes.
-
Exotherm: Mild heat release indicates reaction progress.
-
-
Quenching: Add 20 mL of ice-cold water to the mortar to dissolve the unreacted base and NaCl byproduct.
-
Isolation: Filter the yellow solid precipitate using a Buchner funnel. Wash with cold water (3 x 10 mL).
-
Purification: Recrystallize from hot Ethanol (95%) to yield yellow crystals.
Critical Quality Attribute (CQA):
-
Melting Point Check: The chalcone should have a sharp melting point (approx. range 60-80°C, dependent on specific polymorph).
-
Yield Expectation: 85–95%.
Protocol B: Chemoselective Transfer Hydrogenation (CTH)
Objective: Reduce the
Why CTH? Standard catalytic hydrogenation (
Reagents:
-
Chalcone Intermediate (from Protocol A) (5 mmol)
-
Ammonium Formate (
) (15 mmol, 3 equiv.) -
10% Palladium on Carbon (Pd/C) (10 wt% loading, 0.05 equiv.)
-
Solvent: Ethanol (Green solvent, Class 3)
Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the chalcone (5 mmol) in Ethanol (15 mL).
-
Catalyst Addition: Add 10% Pd/C (approx. 50-100 mg). Caution: Pd/C can be pyrophoric; add to wet solvent.
-
Donor Addition: Add Ammonium Formate (15 mmol) in a single portion.
-
Reaction: Heat the mixture to mild reflux (70°C) with magnetic stirring.
-
Monitoring: Monitor via TLC (Mobile Phase: Hexane/Ethyl Acetate 8:2). The yellow fluorescent spot of the chalcone will disappear, replaced by a UV-active (non-fluorescent) spot of the product.
-
Time: Reaction is typically complete in 30–60 minutes.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter through a Celite pad to remove the Pd/C catalyst. (Recover catalyst for recycling).
-
Evaporate the ethanol under reduced pressure.
-
-
Isolation: Dissolve the residue in Ethyl Acetate (10 mL) and wash with water (10 mL) to remove excess formate salts. Dry over
and concentrate.
Part 4: Process Analytical Technology (PAT) & Validation
To ensure the integrity of the synthesis, the following analytical checkpoints are mandatory.
Data Summary: Green vs. Traditional
| Metric | Traditional Route (Friedel-Crafts) | Green Route (Proposed) | Improvement |
| Atom Economy | Low (Stoichiometric AlCl₃ waste) | High (Catalytic, Water byproduct) | >40% increase |
| Solvent | DCM or Nitrobenzene (Toxic) | Solvent-Free / Ethanol | Elimination of Class 1/2 solvents |
| Energy | Reflux >12h | Grinding (Ambient) / Reflux 1h | ~90% Energy Savings |
| Selectivity | Mixture of isomers (ortho/para) | 100% Regioselective (Pre-functionalized) | No isomer separation needed |
Experimental Workflow Diagram
Figure 2: Operational workflow for the two-step green synthesis.[1]
Part 5: Troubleshooting & Expert Insights
1. Dehalogenation Risk (The "Chlorine" Problem):
-
Issue: In Step 2, if the reaction runs too long or if
gas pressure is used, the 3'-Cl bond may break, yielding the non-chlorinated analog. -
Solution: Use Ammonium Formate instead of
gas. The kinetics of transfer hydrogenation are highly sensitive to the catalyst surface. If dehalogenation is observed (by MS), switch the catalyst to 5% Pt/C (Platinum on Carbon), which is far less active toward aryl chlorides than Palladium.
2. The "Oiling Out" Phenomenon:
-
Issue: In Step 1, the chalcone may form a sticky oil instead of a solid.
-
Solution: This is common with ortho-substituted aldehydes (2-methyl). Scratch the side of the vessel with a glass rod or add a seed crystal of the product to induce crystallization.
3. Catalyst Recycling:
-
The Pd/C used in Step 2 can be washed with Ethanol and water, dried, and reused. Efficiency typically drops by ~5-10% per cycle.
References
-
Solvent-Free Chalcone Synthesis: Palleros, D. R. (2004).[2] Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345. [Link]
-
Microwave-Assisted Synthesis: Siddiqui, Z. N., et al. (2011). Microwave assisted solvent free synthesis of 1,3-diphenylpropenones. Chemistry Central Journal, 5, 63. [Link]
-
Green Chemistry Principles: Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. [Link]
Sources
Troubleshooting & Optimization
identifying common impurities in 3'-Chloro-3-(2-methylphenyl)propiophenone synthesis
Welcome to the technical support center for the synthesis of 3'-Chloro-3-(2-methylphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential impurities encountered during this multi-step synthesis. Our focus is on providing practical, field-proven insights to ensure the integrity and purity of your final compound.
Introduction: The Challenge of Purity in Complex Syntheses
The synthesis of complex molecules like 3'-Chloro-3-(2-methylphenyl)propiophenone, a potential intermediate in pharmaceutical development, is a process where minor variations in reaction conditions can lead to a cascade of impurities. Controlling these impurities is not merely a matter of achieving high yield; it is fundamental to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides a structured approach to identifying, understanding, and mitigating the formation of common impurities through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic pathway for 3'-Chloro-3-(2-methylphenyl)propiophenone, and where are the critical impurity introduction points?
A plausible and efficient synthesis involves a two-step process. Understanding this pathway is the first step in predicting potential impurities.
-
Step 1: Friedel-Crafts Acylation or Grignard Reaction. The synthesis of the 3'-chloropropiophenone backbone is the foundational step. This is typically achieved either through a Friedel-Crafts reaction involving propiophenone and a chlorinating agent or by reacting 3-chlorobenzonitrile with a Grignard reagent like ethylmagnesium bromide.[1][2][3] The choice of route is critical as it dictates the initial impurity profile, particularly concerning isomeric purity.
-
Step 2: α-Arylation. The second crucial step involves the introduction of the 2-methylphenyl group at the α-position to the carbonyl. This is commonly achieved by first halogenating the α-position of 3'-chloropropiophenone to create a reactive intermediate (e.g., 3'-Chloro-α-bromopropiophenone), followed by a substitution reaction with a suitable organometallic reagent, such as 2-methylphenylmagnesium bromide.
The primary points for impurity introduction are the regioselectivity of the initial chlorination/acylation and side-reactions during the α-arylation step, such as elimination, hydrolysis, and over-reaction.
Q2: My initial 3'-chloropropiophenone intermediate shows multiple spots on TLC/peaks in HPLC. What are the likely isomeric impurities?
This is a common issue if the synthesis starts with propiophenone followed by chlorination. The propiophenone group is a meta-director; however, the reaction conditions can often lead to a mixture of isomers.
-
Source of Isomers: Direct chlorination of propiophenone can yield not only the desired 3'-chloro (meta) isomer but also the 2'-chloro (ortho) and 4'-chloro (para) isomers.[4]
-
Causality: The regioselectivity is controlled by the directing effects of the substituents on the aromatic ring and the nature of the Lewis acid catalyst. While the acyl group strongly directs meta, residual activity at the ortho and para positions can lead to these isomeric byproducts.
-
Preventative Measure: To avoid this, a more regioselective synthetic route is recommended, such as starting with 3-chlorobenzonitrile and reacting it with an ethyl Grignard reagent.[1][2] This pre-defines the 3'-chloro position, eliminating the formation of other isomers.
Q3: What are the most common process-related impurities generated during the α-arylation step?
The α-arylation step is highly susceptible to side reactions. The key is to maintain anhydrous conditions and control the reaction temperature.
-
α-Hydroxy Ketone (Hydrolysis Impurity): The α-halo intermediate is highly susceptible to hydrolysis. Any trace moisture in the solvent, reagents, or glassware can lead to the formation of 3'-Chloro-α-hydroxypropiophenone.
-
Enone (Elimination Impurity): Under basic conditions or at elevated temperatures, the α-halo intermediate can undergo elimination of H-X (where X is Br or Cl) to form the α,β-unsaturated ketone, 1-(3-chlorophenyl)prop-2-en-1-one.
-
Tertiary Alcohol (Over-addition Impurity): If a highly reactive nucleophile like a Grignard reagent is used for the arylation, it can attack the carbonyl group of either the starting material or the product. This leads to the formation of a tertiary alcohol, which can be difficult to remove.
Q4: How can I reliably detect and quantify these varied impurities?
A multi-faceted analytical approach is essential for comprehensive impurity profiling. No single technique is sufficient.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A well-developed gradient HPLC method can separate the main product from unreacted starting materials, isomers, and most process-related impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying volatile impurities and residual solvents. It provides both retention time and mass spectral data for structural elucidation.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and for identifying and quantifying impurities, especially isomers, which may have identical masses but different chemical shifts.[6]
Troubleshooting Guides for Common Impurities
This section provides a systematic approach to addressing specific impurities you may encounter.
Impurity Profile 1: Unreacted Starting Materials (e.g., 3'-Chloropropiophenone)
-
Potential Cause:
-
Incomplete reaction due to insufficient reaction time or inadequate temperature.
-
Incorrect stoichiometry of reagents, particularly the α-halogenating agent or the organometallic reagent.
-
Deactivation of the organometallic reagent due to moisture or exposure to air.
-
-
Identification:
-
HPLC: A peak matching the retention time of a 3'-chloropropiophenone standard.
-
NMR: Characteristic signals of the starting material will be present in the product spectrum.
-
-
Corrective Actions:
-
Optimization: Increase reaction time or temperature cautiously, monitoring for the formation of degradation products.
-
Stoichiometry: Ensure a slight excess of the limiting reagent (e.g., the organometallic compound) is used.
-
Purification: The unreacted starting material can typically be removed via column chromatography or recrystallization.
-
Impurity Profile 2: α-Hydroxy-3'-chloropropiophenone (Hydrolysis Product)
-
Potential Cause:
-
Presence of water in the reaction solvent or reagents. Solvents like THF must be rigorously dried.
-
Atmospheric moisture entering the reaction vessel.
-
-
Identification:
-
IR Spectroscopy: A broad absorption band in the 3200-3500 cm⁻¹ region, indicative of an -OH group.
-
LC-MS: A molecular ion corresponding to the mass of the hydroxylated compound.
-
-
Corrective Actions:
-
Anhydrous Technique: Dry all glassware in an oven before use. Use freshly distilled or commercially available anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Quality: Ensure reagents, especially hygroscopic ones, are stored in desiccators.
-
Impurity Profile 3: 1-(3-chlorophenyl)prop-2-en-1-one (Enone Elimination Product)
-
Potential Cause:
-
Use of a strong, sterically hindered base during the arylation step.
-
Excessively high reaction temperatures.
-
Prolonged reaction times at elevated temperatures.
-
-
Identification:
-
¹H NMR: Appearance of characteristic signals for vinyl protons in the 5.5-7.0 ppm range.
-
UV-Vis Spectroscopy: A bathochromic shift (shift to longer wavelength) of the λmax compared to the saturated ketone due to the extended conjugation.
-
-
Corrective Actions:
-
Temperature Control: Maintain the lowest effective temperature during the reaction and workup.
-
Reagent Choice: If possible, use a nucleophilic substitution method that does not require strongly basic conditions.
-
Purification: This impurity can often be separated by column chromatography, though its reactivity can sometimes be a challenge.
-
Data Summary and Visualization
Table 1: Common Impurities and Their Analytical Signatures
| Impurity Name | Common Origin | Key Analytical Identifier (¹H NMR) | Typical HPLC Behavior |
| 3'-Chloropropiophenone | Unreacted Starting Material | Quartet at ~3.0 ppm (CH₂) and Triplet at ~1.2 ppm (CH₃) | Elutes earlier than the final product |
| 2'-/4'-Chloropropiophenone | Isomeric Byproduct | Different aromatic splitting patterns | May co-elute or elute very close to 3'-isomer |
| α-Hydroxy-3'-chloropropiophenone | Hydrolysis | Disappearance of α-proton signal, appearance of broad -OH signal | More polar; elutes earlier than starting material |
| 1-(3-chlorophenyl)prop-2-en-1-one | Elimination | Characteristic vinyl proton signals (5.5-7.0 ppm) | Less polar; may elute later than starting material |
| Biphenyl Derivative | Homocoupling of Aryl Reagent | Complex aromatic signals, absence of ketone functionality | Non-polar; elutes much later |
Diagrams
Plausible Synthetic Pathway and Impurity Formation
Caption: Synthetic pathway showing key impurity formation points.
Troubleshooting Workflow for Low Purity
Caption: A logical workflow for troubleshooting low purity results.
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method. It must be optimized for your specific instrumentation and impurity profile.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: Linear gradient from 40% to 90% B
-
25-30 min: Hold at 90% B
-
30-31 min: Linear gradient from 90% to 40% B
-
31-35 min: Hold at 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of Acetonitrile. Inject 10 µL.
-
Validation: The method should be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[7]
Protocol 2: Purification by Silica Gel Column Chromatography
This is a standard protocol for removing polar and non-polar impurities.
-
Slurry Preparation: Choose an appropriate non-polar solvent (e.g., hexane or heptane). Create a slurry of silica gel (230-400 mesh) in this solvent.
-
Column Packing: Pour the slurry into a glass column, allowing the silica to pack under gravity or gentle pressure. Do not let the column run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate/hexane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
References
-
EP 0008464 B1: Production of propiophenone. European Patent Office.
-
US4172097A: Production of propiophenone. Google Patents.
-
PrepChem.com: Synthesis of 3'-chloropropiophenone.
-
Guidechem: 3'-Chloropropiophenone 34841-35-5 wiki.
-
National Institutes of Health (PMC): 3-Chloropropiophenone.
-
ChemicalBook: 3'-Chloropropiophenone synthesis.
-
EP0008464A1: Production of propiophenone. Google Patents.
-
ChemicalBook: 3-Chloropropiophenone synthesis.
-
CN1785952A: Method for preparing 3' -chloropropiophenone. Google Patents.
-
Quickcompany: Novel Process For The Preparation Of 3' Chloropropiophenone.
-
EP2297076A1: Process for the preparation of aromatic alpha-hydroxy ketones. Google Patents.
-
US 2011/0065962 A1: Process for the Preparation of Aromatic Alpha-Hydroxy Ketones. Google Patents.
-
PubMed: Organic impurity profiling of methylone and intermediate compounds synthesized from catechol.
-
BOC Sciences: Propiophenone Impurities.
-
Wikipedia: Propiophenone.
-
SciSpace: Impurity Profiling and a Stability-Indicating UPLC Method Development and Validation.
-
University of Calgary: Friedel-Crafts limitations.
-
CN111393272A: Synthetic method of 3' -methyl propiophenone. Google Patents.
-
Master Organic Chemistry: Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
-
Sigma-Aldrich: Propiophenone analytical standard.
-
Wikipedia: Friedel–Crafts reaction.
-
MilliporeSigma: Friedel–Crafts Acylation.
-
ResearchGate: Reactions with Propiophenones and Homologues.
-
CN103360228A: Preparation method of amfebutamone intermediate m-chlorophenylacetone. Google Patents.
-
Study Mind: Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
-
ResearchGate: A Gradient HPLC Test Procedure for the Determination of Impurities.
-
ChemicalBook: 2-Hydroxy-2-methylpropiophenone synthesis.
-
LookChem: Cas 7473-98-5,2-Hydroxy-2-methylpropiophenone.
-
Tokyo Chemical Industry Co., Ltd.: 2-Hydroxy-2-methylpropiophenone.
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3'-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]
- 3. CN1785952A - Method for preparing 3' -chloropropiophenone - Google Patents [patents.google.com]
- 4. Novel Process For The Preparation Of 3' Chloropropiophenone [quickcompany.in]
- 5. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]
- 7. scispace.com [scispace.com]
troubleshooting low conversion rates in propiophenone synthesis
Technical Support Center: Propiophenone Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for propiophenone synthesis. This guide is designed to provide in-depth, field-proven insights into one of the most common and versatile reactions in organic synthesis: the Friedel-Crafts acylation for producing propiophenone. Low conversion rates can be a significant bottleneck, consuming valuable time and resources. This document addresses the most frequent challenges in a direct question-and-answer format, explaining not just what to do, but why it works, ensuring your next synthesis is a success.
Section 1: Frequently Asked Questions (FAQs) - High-Level Troubleshooting
This section covers the most common initial questions when a propiophenone synthesis yields disappointing results.
Q1: My Friedel-Crafts acylation of benzene with propanoyl chloride gave a very low yield. What's the most likely culprit?
A1: The most frequent cause of low yield in a Friedel-Crafts acylation is the deactivation of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), by moisture. AlCl₃ is extremely hygroscopic and reacts vigorously with water. This reaction consumes the catalyst, rendering it unable to generate the necessary acylium ion electrophile for the reaction to proceed.[1][2] Always use fresh, anhydrous AlCl₃ from a sealed container and conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Q2: I observed a lot of starting material (benzene) remaining after the reaction. Why didn't it react?
A2: Unreacted starting material, assuming the reaction was run for a sufficient duration, points to a problem with electrophile generation. This is almost always linked to the catalyst's activity.[2][3] Beyond moisture, insufficient catalyst loading can also be a factor. In Friedel-Crafts acylations, the AlCl₃ not only acts as a catalyst but also forms a complex with the ketone product.[1] Therefore, slightly more than one molar equivalent of AlCl₃ relative to the propanoyl chloride is required for the reaction to go to completion.
Q3: The reaction mixture turned dark and tarry, and I isolated very little product. What causes this?
A3: A dark, tarry mixture is a strong indicator of decomposition or polymerization side reactions. This is often caused by excessive heat.[4] Friedel-Crafts reactions are exothermic, and the temperature must be carefully controlled, typically by using an ice bath during the initial addition of reagents.[5] Running the reaction at too high a temperature can degrade the starting materials or the product.
Section 2: Deep Dive Troubleshooting - A Mechanistic Approach
This section breaks down troubleshooting by the specific components and stages of the reaction.
Catalyst-Related Issues
Q4: How can I be certain my aluminum chloride is active and anhydrous?
A4: Visually, fresh, high-purity anhydrous AlCl₃ should be a white or pale-yellow powder. If it appears gray, clumpy, or has a strong smell of HCl (indicating hydrolysis from air exposure), its activity is compromised. For critical applications, it's best practice to use a newly opened bottle. Never leave the stock bottle open to the atmosphere. Weigh it out quickly and seal the container immediately.
Q5: I used more than one equivalent of AlCl₃ as recommended, but the yield is still low. What else could be wrong with the catalyst step?
A5: The order of addition matters. The standard and most reliable procedure involves suspending the anhydrous AlCl₃ in the dry solvent (e.g., dichloromethane) under an inert atmosphere, cooling the mixture in an ice bath, and then slowly adding the propanoyl chloride. This allows for the pre-formation of the reactive acylium ion complex.[6][7][8] Adding the reagents in a different order can lead to side reactions or incomplete activation.
Workflow: Catalyst Activation and Electrophile Generation
The diagram below illustrates the critical first step of the Friedel-Crafts acylation: the generation of the acylium ion electrophile. Inefficiency at this stage is a primary cause of low conversion.
Caption: Formation of the acylium ion electrophile.
Reagent and Solvent Quality
Q6: Can impurities in my benzene or propanoyl chloride affect the reaction?
A6: Absolutely. The purity of your reagents is paramount.
-
Benzene: Must be anhydrous. Water in the benzene will deactivate the AlCl₃ catalyst. Standard procedure involves distilling benzene from a drying agent like sodium/benzophenone or using a commercially available anhydrous grade solvent.
-
Propanoyl Chloride: This acyl halide is susceptible to hydrolysis, reacting with atmospheric moisture to form propanoic acid and HCl.[9][10][11] Propanoic acid is much less reactive in Friedel-Crafts acylation. If your propanoyl chloride is old or has been improperly stored, it may contain significant amounts of the carboxylic acid. It can be purified by distillation before use.
Q7: Does the choice of solvent matter?
A7: Yes. The solvent must be dry and inert under the reaction conditions. Dichloromethane (CH₂Cl₂) is a common choice as it is a good solvent for the reactants and the intermediate complex and is relatively inert.[12] Carbon disulfide (CS₂) is another traditional solvent.[13] It is crucial to avoid solvents that can react under Friedel-Crafts conditions, such as alcohols or ketones. Benzene itself can be used as the solvent if it is the intended substrate.
Reaction Conditions and Work-up
Q8: What is the optimal temperature and reaction time?
A8: The reaction is typically initiated at 0-5 °C in an ice bath to control the initial exothermic reaction.[5][14] After the initial addition of reagents, the reaction is often allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure completion.[12][14] Monitoring the reaction by Thin Layer Chromatography (TLC) is the best way to determine the optimal reaction time. Prolonged reaction times, especially at higher temperatures, can lead to product degradation.[4]
Q9: My work-up procedure seems to result in product loss. How can I improve it?
A9: The work-up step is critical for both isolating the product and ensuring its purity. The aluminum-ketone complex must be hydrolyzed.
-
Quenching: The reaction mixture should be poured slowly and carefully onto a mixture of crushed ice and concentrated hydrochloric acid.[13][14] This is highly exothermic and produces HCl gas, so it must be done in a well-ventilated fume hood. The acid prevents the precipitation of aluminum hydroxides, which can emulsify the mixture and trap the product.[14]
-
Extraction: After quenching, the product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).[4][15] Perform multiple extractions to ensure complete recovery.
-
Washing: The combined organic layers should be washed sequentially with dilute HCl (to remove residual aluminum salts), water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (to aid in drying).[4]
Diagram: General Troubleshooting Workflow
This flowchart provides a logical path for diagnosing the cause of low propiophenone conversion.
Caption: A systematic approach to troubleshooting low yields.
Section 3: Protocols and Data
Reference Protocol: Friedel-Crafts Synthesis of Propiophenone
This protocol is a standard literature procedure. All operations should be performed in a fume hood.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene
-
Propanoyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (conc.)
-
Sodium Bicarbonate (NaHCO₃)
-
Magnesium Sulfate (anhydrous, MgSO₄)
-
Crushed Ice
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (or nitrogen inlet).
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents).
-
Add anhydrous benzene (1.0 equivalent) and anhydrous DCM.
-
Cool the stirred suspension to 0-5 °C using an ice-water bath.
-
Add propanoyl chloride (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.[12]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress via TLC.
-
In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl.
-
Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.
-
Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers. Wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield pure propiophenone.
Key Reaction Parameter Summary
| Parameter | Recommended Specification | Rationale |
| Catalyst | Anhydrous AlCl₃ | Lewis acid required to generate the acylium ion electrophile.[2][6] |
| Catalyst Loading | > 1.0 molar equivalent | Stoichiometric amount needed due to complexation with the ketone product.[3] |
| Acylating Agent | Propanoyl Chloride | Source of the acyl group. Purity is critical to avoid side reactions. |
| Aromatic Substrate | Anhydrous Benzene | Must be dry to prevent catalyst deactivation. |
| Solvent | Anhydrous Dichloromethane | Inert solvent that does not participate in the reaction. |
| Temperature | 0 °C then warm to RT | Controls initial exotherm and prevents product/reagent degradation.[5] |
| Work-up | Quench in Ice/HCl | Decomposes AlCl₃ complex and prevents formation of aluminum hydroxides.[14] |
Section 4: Alternative Synthetic Routes
Q10: Are there alternatives to the Friedel-Crafts acylation for making propiophenone?
A10: Yes, while Friedel-Crafts is the most common, other methods exist, each with its own set of challenges. One notable alternative is the commercial-scale ketonization of benzoic acid and propionic acid over a metal oxide catalyst (like calcium acetate/alumina) at high temperatures (450–550 °C).[16][17] This vapor-phase process avoids corrosive Lewis acids but can produce by-products like isobutyrophenone, which is very difficult to separate from propiophenone due to their nearly identical boiling points.[17][18]
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 15). The Role of Aluminum Chloride in Chemical Reactions. Retrieved from [Link]
-
askIITians. (2021, May 24). More than one equivalent of AlCl3 is used in Friedel Crafts acylation. Retrieved from [Link]
-
Quora. (2018, March 29). What is the role of AlCl3 in the Friedal Craft acylation reaction? Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- Google Patents. (n.d.). EP 0008464 B1 - Production of propiophenone.
- Google Patents. (n.d.). US4172097A - Production of propiophenone.
-
Vaia. (n.d.). Show how the following ketones might be synthesized from the indicated acids... Retrieved from [Link]
-
Pearson+. (n.d.). Write a Friedel-Crafts reaction for the synthesis of propiophenone... Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isonitrosopropiophenone. Retrieved from [Link]
-
Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]
- Google Patents. (n.d.). CN105646220A - Synthesizing method of propiophenone compound.
-
YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
- Google Patents. (n.d.). EP 0850948 A1 - Propiophenone derivatives and process for preparing the same.
-
Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
-
YouTube. (2023, July 18). [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation. Retrieved from [Link]
-
OrgoSolver. (n.d.). Aromatic Reactions: Friedel–Crafts Acylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-PROPIOPHENOL AND p-PROPIOPHENOL. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 30). 21.4: Chemistry of Acid Halides. Retrieved from [Link]
-
Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS... Retrieved from [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]
-
YouTube. (2018, April 1). Nucleophilic acyl substitution: hydrolysis of acid chlorides. Retrieved from [Link]
-
Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
University of Massachusetts Boston. (2010, November 25). Chem263_Nov 25_notes_2010.pdf. Retrieved from [Link]
-
YouTube. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism. Retrieved from [Link]
Sources
- 1. The Role of Aluminum Chloride in Chemical Reactions - Oreate AI Blog [oreateai.com]
- 2. quora.com [quora.com]
- 3. More than one equivalent of AlCl3 is used in Friedel Crafts acylation - askIITians [askiitians.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. byjus.com [byjus.com]
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- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. Propiophenone - Wikipedia [en.wikipedia.org]
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- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
resolving solubility issues with 3'-Chloro-3-(2-methylphenyl)propiophenone
Topic: Solubility & Formulation Troubleshooting Guide
Status: Operational | Updated: February 2026
Welcome to the Technical Support Center
You are likely here because 3'-Chloro-3-(2-methylphenyl)propiophenone (CMPP) is precipitating in your aqueous buffers, "oiling out" during recrystallization, or crashing out of cell culture media.
This guide treats CMPP not just as a powder, but as a lipophilic system. Below you will find root-cause analysis, validated solvent lists, and step-by-step recovery protocols designed for high-stakes research environments.
Module 1: The Root Cause Analysis
Why is this molecule so difficult to dissolve?
To solve the solubility issue, we must first understand the structural antagonist. CMPP is a highly lipophilic diaryl ketone .
-
The Hydrophobic Core: The molecule consists of two aromatic rings (one chlorophenyl, one o-tolyl) linked by a propyl ketone chain.
-
Lack of Ionization: Unlike amines (which protonate at low pH) or acids (which deprotonate at high pH), CMPP has no ionizable centers in the physiological pH range (2–10). Adjusting pH will not solubilize this compound.
-
Crystal Lattice Energy: The chloro and methyl substituents add rigidity, potentially creating a stable crystal lattice that resists breaking apart in water (high lattice energy vs. low hydration energy).
The Solubility Decision Tree Use this logic flow to determine your next step.
Figure 1: Decision logic for selecting the correct solubilization strategy based on experimental intent.
Module 2: Solvent Compatibility Matrix
The "Golden List" for CMPP
Do not waste sample testing incompatible solvents. This matrix is based on the dielectric constants and polarity indices relevant to diaryl ketones.
| Solvent Class | Recommended Solvents | Solubility Rating | Technical Notes |
| Super-Solvents | DMSO, DMF | ⭐⭐⭐⭐⭐ (Excellent) | Best for stock solutions (up to 50-100 mM). Caution: High boiling points make them hard to remove. |
| Chlorinated | DCM, Chloroform | ⭐⭐⭐⭐⭐ (Excellent) | Ideal for synthesis workup and transfer. Volatile and easy to remove. |
| Alcohols | Ethanol, Methanol | ⭐⭐⭐ (Moderate) | Good for recrystallization. Solubility drops significantly with temperature (useful for purification). |
| Ethers | THF, Diethyl Ether | ⭐⭐⭐⭐ (Good) | Good solubility, but watch for peroxide formation in old THF. |
| Hydrocarbons | Hexane, Heptane | ⭐ (Poor) | Anti-solvent. Use these to force precipitation during purification. |
| Aqueous | Water, PBS, Saline | ❌ (Insoluble) | Do not use without a co-solvent or surfactant. |
Module 3: Biological Assay Formulation
Protocol: The "DMSO Crash" Prevention Method
Issue: You dilute your DMSO stock into cell media, and the compound instantly turns the liquid cloudy (precipitation). Solution: You must manage the "kinetic solubility" window.
Step-by-Step Protocol:
-
Prepare Stock: Dissolve CMPP in anhydrous DMSO to 10 mM . Vortex until clear.
-
Tip: If it resists, warm to 37°C in a water bath for 5 minutes.
-
-
Intermediate Dilution (The Critical Step):
-
Do NOT pipette 10 mM stock directly into 10 mL of media. The concentration shock causes crashing.
-
Create a 10x Working Solution in PBS containing 5% Tween 80 or 10% HP-β-Cyclodextrin .
-
-
Final Dilution:
-
Add the Intermediate Solution to your cell media dropwise while swirling.
-
Final DMSO concentration should be < 0.5% (v/v) to avoid cytotoxicity.[1]
-
Advanced Option: Cyclodextrin Complexation For sensitive cells where DMSO is toxic, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the CMPP, rendering it water-soluble.
-
Ratio: 1:5 molar ratio (Drug : Cyclodextrin).
-
Method: Dissolve HP-β-CD in water first. Add CMPP (dissolved in a tiny amount of acetone). Stir open to air overnight to let acetone evaporate. Filter sterilize (0.22 µm).
Module 4: Synthesis & Purification Troubleshooting
Protocol: Recovering "Oiled Out" Product
Issue: During recrystallization (e.g., cooling an Ethanol solution), CMPP separates as a sticky oil at the bottom rather than forming crystals. This happens because the melting point of the solvated impurity mix is lower than the process temperature.
The "Two-Solvent" Recovery Method:
-
Dissolve: Redissolve the oil in a minimum amount of warm Ethyl Acetate (Solvent A).
-
Heat: Bring to a gentle boil.
-
Precipitate: Add warm Hexane (Solvent B - Anti-solvent) dropwise until the solution turns slightly turbid (cloudy).
-
Clear: Add one drop of Ethyl Acetate to clear the turbidity.
-
Seed: If available, add a single "seed crystal" of pure CMPP.
-
Slow Cool: Wrap the flask in a towel and let it cool to room temperature undisturbed. Do not put it directly on ice.
-
Why? Rapid cooling traps impurities and causes oiling. Slow cooling allows the crystal lattice to organize excluding the solvent.
-
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use sonication to dissolve CMPP in water? A: No. Sonication creates a suspension, not a solution. While it may look dispersed, the particles will settle or aggregate over time, leading to erratic data in biological assays. You must use a co-solvent (DMSO) or complexing agent.
Q2: My compound turned yellow in solution. Is it degrading? A: Pure CMPP should be colorless/white. Yellowing often indicates:
-
Photodegradation: Ketones can be light-sensitive. Store stocks in amber vials.
-
Oxidation: If dissolved in old THF or ethers, peroxides may be reacting. Always use fresh, stabilized solvents.
Q3: I need to inject this into mice. What is the vehicle? A: Do not use pure DMSO. A standard formulation for lipophilic ketones is:
-
5% DMSO (Solubilizer)
-
40% PEG 300 or PEG 400 (Co-solvent)
-
5% Tween 80 (Surfactant)
-
50% Saline (Diluent - add last)
-
Citation: This "5/40/5/50" mix is a standard pharmacokinetic vehicle for Class II compounds [1].
References & Validated Sources
-
Li, P., & Zhao, L. (2007). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics. (General guidance on PEG/Tween vehicles for lipophilic drugs).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Mechanism of HP-β-CD complexation).
-
PubChem Compound Summary. Propiophenone Derivatives Physical Properties. (General solubility data for structural analogs).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3'-Chloro-3-(2-methylphenyl)propiophenone before handling.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H-NMR Spectral Analysis of 3'-Chloro-3-(2-methylphenyl)propiophenone
In the rigorous world of synthetic chemistry and pharmaceutical development, the precise structural confirmation of novel molecules is a non-negotiable cornerstone of research. Among the array of analytical techniques at our disposal, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, provides an unparalleled window into the intricate architecture of molecules. This guide offers a detailed, predictive analysis of the ¹H-NMR spectrum of 3'-Chloro-3-(2-methylphenyl)propiophenone, a chiral ketone with significant structural complexity. Our objective is to deconstruct its anticipated spectral features, benchmark them against simpler analogues, and equip researchers with the expertise to confidently interpret such multifaceted spectra.
Strategic Importance: The Structural Nuances of 3'-Chloro-3-(2-methylphenyl)propiophenone
3'-Chloro-3-(2-methylphenyl)propiophenone presents a compelling case for in-depth NMR analysis. Its structure, featuring a chiral center at the β-carbon, two differentially substituted aromatic rings, and a flexible propiophenone backbone, gives rise to a ¹H-NMR spectrum of considerable complexity. The presence of a stereocenter renders the adjacent methylene protons diastereotopic, a phenomenon that profoundly influences their chemical shifts and coupling patterns.[1][2] A thorough understanding of this spectrum is critical not only for verifying the successful synthesis of the molecule but also for elucidating its conformational preferences and potential interactions in a biological context.
A Predictive Walkthrough of the ¹H-NMR Spectrum
The power of ¹H-NMR lies in its ability to provide four key pieces of structural information for each proton: its chemical shift (δ), signal integration, multiplicity (splitting pattern), and coupling constants (J). What follows is a reasoned prediction of the ¹H-NMR spectrum of 3'-Chloro-3-(2-methylphenyl)propiophenone.
To facilitate this analysis, let's first visualize the molecule and label the distinct proton environments.
Figure 1. Molecular structure of 3'-Chloro-3-(2-methylphenyl)propiophenone with proton labeling.
Table 1: Predicted ¹H-NMR Spectral Data for 3'-Chloro-3-(2-methylphenyl)propiophenone in CDCl₃
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Predicted Coupling Constant (J, Hz) | Rationale |
| Ar-H (3'-chlorophenyl) | 7.2 - 8.0 | Multiplets | 4H | J(ortho) ≈ 7-9 Hz, J(meta) ≈ 2-3 Hz | The protons on this ring are deshielded by the adjacent electron-withdrawing carbonyl group and the chlorine atom. This will result in a complex pattern in the downfield region of the spectrum. |
| Ar-H (2-methylphenyl) | 7.0 - 7.3 | Multiplets | 4H | J(ortho) ≈ 7-9 Hz, J(meta) ≈ 2-3 Hz | The electron-donating methyl group provides a slight shielding effect compared to the chlorophenyl ring, shifting these protons slightly upfield. |
| Hc (Cβ-H) | 4.5 - 5.0 | Multiplet (e.g., triplet of doublets) | 1H | J(Hc, Ha/Hb) ≈ 6-8 Hz | This benzylic proton is deshielded by the adjacent aromatic ring and the distant carbonyl group. Its position at a chiral center and coupling to the two diastereotopic Cα protons will result in a complex multiplet. |
| Ha, Hb (Cα-H₂) | 3.2 - 3.8 | Diastereotopic multiplets (e.g., ddd) | 2H | J(geminal) ≈ 12-18 Hz; J(vicinal) ≈ 6-8 Hz | Due to the adjacent chiral center (Cβ), these two protons are chemically non-equivalent (diastereotopic).[1][2] They will split each other (geminal coupling) and each will be split by the Cβ proton (vicinal coupling), leading to two distinct and complex multiplets. |
| CH₃ | 2.3 - 2.5 | Singlet | 3H | N/A | The methyl protons are attached to an aromatic ring and lack adjacent protons to couple with, thus they are expected to appear as a singlet. |
Comparative Analysis: Unveiling the Influence of Substituents
A deeper understanding of the spectrum of our target molecule can be achieved by comparing its predicted chemical shifts with the experimental data of simpler, structurally related compounds.
Table 2: Comparative ¹H-NMR Chemical Shifts (ppm) of Propiophenone and its Derivatives
| Proton Environment | Propiophenone | 3-Chloropropiophenone[3][4] | 3'-Chloropropiophenone | 3'-Chloro-3-(2-methylphenyl)propiophenone (Predicted) | Justification for Chemical Shift Variation |
| Cα-H₂ | ~3.0 (q) | ~3.45 (t) | ~2.97 (q) | 3.2 - 3.8 (m) | In the target molecule, the Cα protons are adjacent to a chiral center, rendering them diastereotopic. This, along with the electronic effects of the two aromatic rings, results in a complex multiplet shifted downfield. |
| Cβ-H | N/A (as CH₃) | ~3.92 (t) | N/A (as CH₃) | 4.5 - 5.0 (m) | The Cβ proton is benzylic, leading to a significant downfield shift due to the deshielding effect of the 2-methylphenyl ring. |
| Ar-H (on benzoyl) | ~7.4-8.0 | ~7.4-8.0 | ~7.4-7.9 | 7.2 - 8.0 | The electron-withdrawing chlorine atom at the 3'-position deshields the protons on this ring, causing a downfield shift.[5][6] |
| Ar-H (on C3-substituent) | N/A | N/A | N/A | 7.0 - 7.3 | The electron-donating methyl group on this ring has a shielding effect, shifting these aromatic protons slightly upfield compared to an unsubstituted phenyl ring.[5] |
| CH₃ | ~1.2 (t) | N/A | ~1.22 (t) | 2.3 - 2.5 (s) | The methyl group in the target molecule is attached to an aromatic ring, which is significantly more deshielding than being part of an ethyl group. |
Protocol for High-Fidelity ¹H-NMR Data Acquisition
Obtaining a high-resolution, interpretable spectrum is contingent upon meticulous experimental technique.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃). Filter the solution through a pipette containing a small cotton plug into a clean, dry 5 mm NMR tube.
-
Instrumentation and Setup: Employ a high-field NMR spectrometer (e.g., 400 MHz or greater) to maximize signal dispersion, which is crucial for resolving complex multiplets. Ensure the instrument is well-shimmed to achieve optimal resolution and lineshape.
-
Acquisition Parameters:
-
Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).
-
Utilize a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Employ a 90° pulse and a relaxation delay of at least 5 times the longest T₁ of the protons of interest to ensure accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all signals and normalize to a known number of protons.
-
Measure coupling constants from the well-resolved multiplets.
-
Figure 2. Workflow for acquiring and processing high-quality ¹H-NMR data.
Ensuring Trustworthiness through a Self-Validating Analytical Approach
While ¹H-NMR is a powerful tool, a robust structural elucidation relies on a confluence of evidence from multiple analytical techniques.
-
¹³C-NMR Spectroscopy: This technique will confirm the number of unique carbon environments, including the carbonyl carbon, the carbons of the two distinct aromatic rings, and the aliphatic carbons.
-
2D-NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Will definitively establish proton-proton coupling networks, such as the connectivity between the Cα and Cβ protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal to its directly attached carbon atom, confirming assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Will reveal long-range (2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the molecular framework.
-
-
Mass Spectrometry (MS): Will provide the molecular weight and fragmentation pattern, offering further confirmation of the structure.
-
Infrared (IR) Spectroscopy: Will confirm the presence of key functional groups, notably a strong carbonyl (C=O) stretch, expected around 1680-1700 cm⁻¹.
Conclusion
The ¹H-NMR spectrum of 3'-Chloro-3-(2-methylphenyl)propiophenone, while predicted to be complex, is eminently interpretable with a solid grounding in NMR principles. The diastereotopic nature of the Cα protons and the distinct electronic environments of the two aromatic rings are the key features that define its spectral signature. By leveraging a combination of predictive analysis, comparison with known compounds, and a suite of complementary analytical techniques, researchers can achieve an unambiguous and confident structural assignment, which is the essential first step in exploring the chemical and biological potential of this and other novel chemical entities.
References
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Ashenhurst, J. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. Retrieved from [Link]
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Gheorghiu, M. D., et al. (2021). ¹H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie, 66(2), 135-148. Retrieved from [Link]
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Fraser, R. R., & Renaud, R. N. (1969). Effect of substituents on the chemical shift of benzylic protons. Canadian Journal of Chemistry, 47(15), 2767-2773. Retrieved from [Link]
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JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
-
Pearson. (n.d.). Explain the relative chemical shifts of the benzene ring protons in Figure 14.18. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Retrieved from [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
-
ResearchGate. (n.d.). ¹H NMR spectra of compound 3a. Retrieved from [Link]
-
Gheorghiu, M. D., et al. (2021). H NMR and conformational analysis of diastereotopic methylene protons in achiral flexible molecules. San Jose State University ScholarWorks. Retrieved from [Link]
-
Reddit. (2024, June 19). [¹H NMR] My teacher said that these 2 protons are not equivalent, but how? Retrieved from [Link]
-
Abraham, R. J., et al. (2005). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons. Magnetic Resonance in Chemistry, 43(9), 715-724. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a ¹H-NMR Spectrum From The Structure. Retrieved from [Link]
-
Griffiths, L., & Abraham, R. J. (2003). The prediction of ¹H NMR chemical shifts in organic compounds. Spectroscopy Asia, 1-7. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1,1′-bis(di-tert-butylphosphino) ferrocene copper(I) complex catalyzed C–H activation and carboxylation of terminal alkynes. Retrieved from [Link]
-
Sonneck, M., et al. (2020). 3-Chloropropiophenone. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 5), 798-801. Retrieved from [Link]
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Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Proton NMR Skills (Benzene Derivatives) - Part 1. (2015, April 22). YouTube. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). 3-phenyl-propionaldehyde 2 ¹H NMR (400 MHz, CDCl₃, 298 K). Retrieved from [Link]
-
da Silva, J. B. P., et al. (2018). Probing long-range spin-spin coupling constants in 2-halo-substituted cyclohexanones and cyclohexanethiones: The role of solvent and stereoelectronic effects. Magnetic Resonance in Chemistry, 56(9), 843-849. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, March 30). Identify products of Propiophenone using nmr. Retrieved from [Link]
-
Abraham, R. J. (2005). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Retrieved from [Link]
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Le, T., & Voehler, M. (2009). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance, 201(2), 164-170. Retrieved from [Link]
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Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
-
Chegg. (2022, March 3). Shown below is the ¹H NMR spectrum of.... Retrieved from [Link]
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University of California, Davis. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]
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UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Long range coupling. Retrieved from [Link]
-
Orugun, O. O., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4595-4603. Retrieved from [Link]
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Comparative Technical Guide: 3'-Chloro-3-(2-methylphenyl)propiophenone vs. Standard Propiophenone Analogs
Executive Summary
This guide provides a technical comparison of 3'-Chloro-3-(2-methylphenyl)propiophenone (referred to herein as CMPP ) against its structural progenitors: 3'-Chloropropiophenone (3-CPP) and unsubstituted Propiophenone .
CMPP represents a functionalized dihydrochalcone scaffold. Unlike standard propiophenones used primarily as simple "warheads" for chiral reduction, CMPP incorporates a distal ortho-toluyl group. This addition fundamentally alters the molecule's lipophilicity, steric profile, and binding kinetics in asymmetric catalysis. This guide analyzes these differences to optimize its application in the synthesis of serotonin reuptake inhibitors (SRIs) and SGLT2 inhibitor pharmacophores.
Structural & Electronic Profiling
The performance of CMPP is dictated by the interplay between the electron-withdrawing chlorine on the benzoyl ring and the steric bulk of the distal 2-methylphenyl ring.
Comparative Properties Table
| Feature | Propiophenone (Baseline) | 3'-Chloropropiophenone (3-CPP) | CMPP (Target Molecule) |
| Structure Type | Simple Ketone | Halogenated Ketone | Functionalized Dihydrochalcone |
| Formula | C9H10O | C9H9ClO | C16H15ClO |
| MW ( g/mol ) | 134.18 | 168.62 | 258.75 |
| LogP (Est.) | ~2.1 | ~2.8 | ~4.9 (High Lipophilicity) |
| Carbonyl Reactivity | Moderate | High (Inductive activation) | High (Inductive activation) |
| Steric Demand | Low | Low | High (Distal "kink") |
| Primary Application | Solvent/Reagent | Bupropion/Dapoxetine Precursor | Complex Scaffold Synthesis |
Electronic & Steric Analysis
-
Electronic Activation (The 3'-Cl Effect): The chlorine atom at the meta position exerts a strong inductive effect (-I), withdrawing electron density from the benzene ring. This destabilizes the carbonyl bond, making the carbonyl carbon more electrophilic compared to unsubstituted propiophenone.
-
Impact: Faster reaction rates in nucleophilic attacks (e.g., Grignard additions, hydride reductions).
-
Hammett Constant:
(indicates electron withdrawal).
-
-
Steric Folding (The 2-Me-Ph Effect): Unlike the linear ethyl chain of 3-CPP, the 2-methylphenyl ethyl tail of CMPP introduces significant bulk. The ortho-methyl group creates a "kink" in the chain, preventing free rotation and potentially inducing
-stacking interactions with the benzoyl ring in solution.-
Impact: In asymmetric reductions (e.g., CBS reduction), this distal bulk can block non-specific binding modes, potentially enhancing enantioselectivity compared to the smaller 3-CPP.
-
Synthetic Utility & Reactivity[1][2][3][4][5]
Synthesis Pathways
While 3-CPP is typically made via Friedel-Crafts acylation, CMPP is best synthesized via a Chalcone-Hydrogenation route to ensure regio-control of the bulky tail.
Graphviz Diagram: Comparative Synthesis Workflows
Caption: Figure 1. Divergent synthetic strategies. 3-CPP utilizes direct acylation, whereas CMPP requires a modular Aldol-Hydrogenation sequence to install the bulky tail.
Asymmetric Reduction (The Critical Application)
The primary utility of these ketones is their reduction to chiral alcohols (intermediates for SRIs).
-
Protocol: Corey-Bakshi-Shibata (CBS) Reduction.[1]
-
Comparison:
-
3-CPP:[2][3][4] Reduces rapidly. Enantiomeric Excess (ee) typically 90-94%. The small ethyl group offers limited steric differentiation from the phenyl ring.
-
CMPP: The bulky 2-methylphenyl tail provides a massive steric contrast to the 3-chlorophenyl ring. This "Large vs. Large" competition requires precise catalyst control, but often yields >98% ee due to the rigid locking of the transition state.
-
Experimental Protocols
Protocol A: Modular Synthesis of CMPP (Chalcone Route)
Rationale: This method avoids the formation of regioisomers common in Friedel-Crafts alkylations of complex substrates.
-
Aldol Condensation:
-
Charge a reactor with 3'-chloroacetophenone (1.0 eq) and 2-methylbenzaldehyde (1.0 eq) in Ethanol (5 vol).
-
Cool to 0°C. Dropwise add 10% NaOH (aq) (0.5 eq).
-
Stir at 25°C for 4 hours. The chalcone precipitates as a yellow solid.
-
Checkpoint: Verify consumption of ketone by TLC (Hexane/EtOAc 4:1).
-
Filter, wash with cold ethanol, and dry.
-
-
Selective Hydrogenation:
-
Dissolve the chalcone in Ethyl Acetate (10 vol).
-
Add 5% Pd/C (5 wt% loading).
-
Hydrogenate at 1 atm (balloon) for 2-4 hours.
-
Critical Control: Monitor closely. Stop immediately upon disappearance of the alkene peak (H-NMR) to prevent reduction of the carbonyl or the aryl-chloride.
-
Filter through Celite and concentrate to yield CMPP .
-
Protocol B: Asymmetric CBS Reduction
Rationale: Standardized protocol for evaluating enantioselectivity.
-
Catalyst Prep: In a dry flask under Argon, dissolve (S)-Me-CBS catalyst (0.1 eq) in dry THF.
-
Borane Addition: Add
(0.6 eq) and cool to -20°C. -
Substrate Addition: Slowly add CMPP (1.0 eq) in THF over 1 hour.
-
Note: Slow addition is crucial for CMPP to prevent non-catalyzed background reduction, which is faster due to the electron-withdrawing 3'-Cl.
-
-
Quench: Add MeOH carefully.
-
Analysis: Determine ee% via Chiral HPLC (Chiralcel OD-H column).
Reactivity Logic & Mechanism[4]
The following diagram illustrates why CMPP behaves differently in metabolic and synthetic environments compared to standard propiophenone.
Caption: Figure 2.[5] Structure-Activity Relationship (SAR). The 3'-Cl drives reactivity speed, while the bulky tail drives stereochemical control.
References
-
Corey, E. J., Helal, C. J. (1998).[6] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. Link
-
Guthrie, J. P., Cossar, J. (1990). The chlorination of propiophenone; determination of pKa value and of the course of the reaction. Canadian Journal of Chemistry.[5] Link[5]
-
Xu, P., et al. (2015).[7] Enhancing asymmetric reduction of 3-chloropropiophenone with immobilized Acetobacter sp.[7] CCTCC M209061 cells by using deep eutectic solvents as cosolvents. ACS Sustainable Chemistry & Engineering. Link
-
PubChem. (2025).[8] 3'-Chloropropiophenone Compound Summary. National Library of Medicine. Link
-
Wagmann, L., et al. (2020).[9] Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology. Link
Sources
- 1. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey-Bakshi-Shibata Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. prepchem.com [prepchem.com]
- 4. 3-Chloropropiophenone | 936-59-4 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. 3'-Chloropropiophenone | C9H9ClO | CID 587128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Metabolic stability and metabolite profiling of emerging synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the C-NMR Spectroscopic Interpretation of 3'-Chloro-3-(2-methylphenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy stands as a cornerstone technique in this endeavor, offering a detailed map of the carbon framework of a molecule. This guide provides an in-depth analysis and interpretation of the ¹³C-NMR spectrum of 3'-Chloro-3-(2-methylphenyl)propiophenone , a compound of interest in medicinal chemistry and materials science.
This guide will navigate through the predicted ¹³C-NMR spectrum of the target molecule, comparing it with experimental data from structurally analogous compounds. We will dissect the influence of various substituents on the chemical shifts, providing a robust framework for understanding the spectral features. Furthermore, a detailed experimental protocol for acquiring high-quality ¹³C-NMR data is presented, ensuring reproducibility and accuracy in your own research.
The Structural Landscape: Predicting the ¹³C-NMR Spectrum
The structure of 3'-Chloro-3-(2-methylphenyl)propiophenone presents a fascinating case for ¹³C-NMR analysis, featuring two distinct aromatic rings with different substitution patterns and a three-carbon propiophenone chain. The predicted chemical shifts for each carbon atom are based on the established principles of ¹³C-NMR spectroscopy, including the effects of electronegativity, steric hindrance, and aromatic substituent effects.
To provide a scientifically grounded prediction, we will leverage experimental data from closely related compounds: propiophenone, 3-chloropropiophenone, and literature data on the impact of an ortho-methyl substituent on a phenyl ring.
Below is the structure of 3'-Chloro-3-(2-methylphenyl)propiophenone with the carbon atoms systematically numbered for clear assignment.
Figure 1: Structure of 3'-Chloro-3-(2-methylphenyl)propiophenone with carbon numbering.
Comparative Analysis of Predicted vs. Experimental Data
The following table presents a detailed breakdown of the predicted ¹³C-NMR chemical shifts for 3'-Chloro-3-(2-methylphenyl)propiophenone. These predictions are juxtaposed with experimental data from propiophenone and 3-chloropropiophenone to provide a clear comparative framework.
| Carbon Atom | Predicted Chemical Shift (ppm) for 3'-Chloro-3-(2-methylphenyl)propiophenone | Experimental Chemical Shift (ppm) in Propiophenone | Experimental Chemical Shift (ppm) in 3-Chloropropiophenone | Rationale for Prediction |
| C=O | ~198 | ~200 | 196.78[1] | The carbonyl carbon is highly deshielded. The presence of the electron-withdrawing chloro group on the phenyl ring is expected to slightly shield the carbonyl carbon compared to propiophenone. |
| Cα | ~32 | ~31.7 | 38.79[1] | The α-carbon is adjacent to the carbonyl group. The value is expected to be similar to propiophenone. |
| Cβ | ~45 | ~8.4 | 41.36[1] | The β-carbon is attached to the 2-methylphenyl group. The presence of the aromatic ring significantly deshields this carbon compared to a simple alkyl chain. |
| C1' | ~138 | ~137.1 | 136.45[1] | This is the quaternary carbon of the chlorophenyl ring attached to the carbonyl group. The chloro substituent at the meta position has a minor effect on this carbon. |
| C2' | ~128 | ~128.0 | 128.14[1] | Aromatic CH carbon ortho to the carbonyl group. |
| C3' | ~135 | ~128.6 | 133.65[1] | This carbon is directly attached to the electron-withdrawing chlorine atom, causing a significant downfield shift. |
| C4' | ~129 | ~132.8 | 128.84[1] | Aromatic CH carbon para to the carbonyl group. |
| C5' | ~134 | ~128.6 | - | Aromatic CH carbon meta to the carbonyl and ortho to the chlorine. |
| C6' | ~127 | ~128.0 | 128.14[1] | Aromatic CH carbon ortho to the carbonyl group. |
| C1'' | ~140 | - | - | The quaternary carbon of the 2-methylphenyl ring attached to the β-carbon. The ortho-methyl group will influence this shift. |
| C2'' | ~137 | - | - | The quaternary carbon bearing the methyl group. |
| C3'' | ~126 | - | - | Aromatic CH carbon. |
| C4'' | ~128 | - | - | Aromatic CH carbon. |
| C5'' | ~125 | - | - | Aromatic CH carbon. |
| C6'' | ~130 | - | - | Aromatic CH carbon. |
| -CH₃ | ~19 | - | - | The methyl group on the aromatic ring, typically found in the aliphatic region. |
Note: The predicted values are estimations and may vary slightly from experimental results due to solvent effects and other subtle electronic and steric factors.
Experimental Protocol for ¹³C-NMR Data Acquisition
To obtain high-quality and reproducible ¹³C-NMR data for compounds such as 3'-Chloro-3-(2-methylphenyl)propiophenone, the following protocol is recommended.
I. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern NMR instruments often use the residual solvent peak as a secondary reference.
II. NMR Instrument Parameters
The following parameters are a general guideline for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | Standard proton-decoupled ¹³C experiment with a 30-degree pulse angle for quantitative accuracy. |
| Acquisition Time (AQ) | 1-2 seconds | Longer acquisition times improve resolution. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for full relaxation of the carbon nuclei, crucial for accurate integration, especially for quaternary carbons. |
| Number of Scans (NS) | 1024 or more | Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio. |
| Spectral Width (SW) | 0 - 220 ppm | This range covers the expected chemical shifts for most organic compounds. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
III. Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Manually phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the TMS signal at 0 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking and Integration: Identify all significant peaks and integrate their areas. Note that in standard proton-decoupled ¹³C-NMR, peak intensities are not always directly proportional to the number of carbons due to varying relaxation times and the Nuclear Overhauser Effect (NOE).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
